Technical Documentation Center

TRISTEARYL ORTHOFORMATE Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: TRISTEARYL ORTHOFORMATE
  • CAS: 17671-28-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of Tristearyl Orthoformate (TSOF)

Executive Summary Tristearyl Orthoformate (TSOF) represents a class of hydrophobic, acid-labile orthoesters utilized primarily in the development of "smart" drug delivery systems. Unlike conventional esters, TSOF is stab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tristearyl Orthoformate (TSOF) represents a class of hydrophobic, acid-labile orthoesters utilized primarily in the development of "smart" drug delivery systems. Unlike conventional esters, TSOF is stable at physiological pH (7.4) but undergoes rapid hydrolysis in acidic environments (pH < 5.5), such as the endosome or tumor microenvironment. This property allows for the engineering of pH-sensitive liposomes and solid lipid nanoparticles (SLNs) that facilitate cytosolic delivery of payloads via endosomal destabilization.

This guide provides a rigorous, self-validating protocol for the synthesis, purification, and characterization of TSOF, designed for researchers requiring high-purity excipients for formulation studies.

The Chemical Rationale: Acid-Triggered Hydrolysis

The utility of TSOF lies in its sensitivity to hydronium ions. In a neutral environment, the steric bulk of the three stearyl chains protects the central carbon. However, protonation of an alkoxy oxygen initiates a cascade resulting in the release of free stearyl alcohol and formic acid.

Mechanism of Action

The hydrolysis follows an A-1 mechanism (Acid-catalyzed, unimolecular rate-determining step). This mechanism is critical for understanding stability profiles during storage versus activity in vivo.

HydrolysisMechanism TSOF Tristearyl Orthoformate (Hydrophobic) Carbenium Carbenium Ion Intermediate TSOF->Carbenium - Stearyl Alcohol Protonation + H+ (Acidic pH) Hemiortho Hemiorthoester (Unstable) Carbenium->Hemiortho + H2O Products Formic Acid + 3x Stearyl Alcohol (Membrane Destabilizing) Hemiortho->Products Rapid Collapse

Figure 1: Acid-catalyzed hydrolysis pathway of Tristearyl Orthoformate. The breakdown results in the conversion of a neutral lipid into surfactant-like alcohols and acid, disrupting the lipid bilayer.

Synthesis Strategy: Transesterification Workflow

Direct esterification is not possible for orthoesters. The standard route is acid-catalyzed transesterification (alcoholysis) using a low-molecular-weight orthoester (Triethyl Orthoformate, TEOF) and Stearyl Alcohol (1-Octadecanol).

Reaction:



Experimental Protocol

Safety Note: Perform all steps in a fume hood. TEOF is flammable.[1][2]

Reagents & Equipment[3]
  • Reactants: 1-Octadecanol (Stearyl Alcohol, >99%), Triethyl Orthoformate (TEOF, Anhydrous).

  • Catalyst: p-Toluenesulfonic acid (pTSA) monohydrate (dried) or Pyridinium p-toluenesulfonate (PPTS).

  • Solvent: Toluene (Anhydrous) – acts as an azeotropic agent to remove ethanol.

  • Apparatus: 3-neck Round Bottom Flask (RBF), Dean-Stark trap (or distillation head), Nitrogen inlet, Magnetic stirrer.

Step-by-Step Methodology
  • Preparation:

    • Dry all glassware in an oven at 120°C for 2 hours. Cool under a stream of dry Nitrogen (

      
      ).
      
    • Charge the RBF with 1-Octadecanol (30.0 g, 111 mmol) .

    • Add Toluene (150 mL) and heat to 60°C to dissolve the alcohol completely.

  • Reaction Initiation:

    • Add Triethyl Orthoformate (6.6 g, 44 mmol) . Note: A slight molar excess (1.2 eq relative to stoichiometry) of TEOF is used, but since TEOF is volatile, we calculate based on the alcohol.

    • Add catalyst pTSA (50 mg, ~0.1 wt%) .

    • Increase temperature to reflux (~115°C bath temp).

  • Equilibrium Shift (Critical Step):

    • The reaction generates Ethanol. To drive the equilibrium to the right (Le Chatelier’s principle), you must remove the ethanol.

    • Monitor the Dean-Stark trap or distillation head. The boiling point of the Ethanol/Toluene azeotrope is ~76°C.

    • Maintain reflux for 4–6 hours until the distillate temperature approaches the boiling point of pure Toluene (110.6°C), indicating ethanol removal is complete.

  • Quenching:

    • Cool the reaction mixture to ~40°C.

    • Crucial: Add Triethylamine (0.5 mL) to neutralize the acid catalyst. Failure to neutralize before full cooling/concentration can lead to back-hydrolysis due to trace ambient moisture.

  • Isolation:

    • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove Toluene and unreacted TEOF.

    • The result is a crude, waxy white solid.

SynthesisWorkflow Start Reactants: Stearyl Alcohol + TEOF (In Toluene) Reflux Acid-Catalyzed Reflux (115°C) Start->Reflux EthanolRemoval Azeotropic Distillation (Remove EtOH) Reflux->EthanolRemoval Drive Equilibrium EthanolRemoval->Reflux Loop until T > 110°C Quench Neutralization (Add Triethylamine) EthanolRemoval->Quench Complete Evap Rotary Evaporation Quench->Evap Crude Crude TSOF (Waxy Solid) Evap->Crude

Figure 2: Synthesis workflow emphasizing the critical ethanol removal and neutralization steps.

Purification: Ensuring Biological Compatibility

Crude TSOF contains traces of stearyl alcohol and catalyst. For drug delivery, purity >95% is required.

Method A: Recrystallization (Recommended)
  • Dissolve the crude solid in a minimal amount of Hexane (warm, ~40°C).

  • Slowly cool to Room Temperature, then to 4°C overnight.

  • TSOF crystallizes out; unreacted stearyl alcohol is more soluble in cold hexane.

  • Filter and wash with cold hexane.

  • Dry under high vacuum for 24 hours.

Method B: Flash Chromatography (High Purity)
  • Stationary Phase: Basic Alumina (Activity Grade II or III).

    • Warning: Do NOT use Silica Gel. Silica is slightly acidic and will hydrolyze the orthoester on the column.

  • Mobile Phase: Hexane:Ethyl Acetate (98:2) with 0.1% Triethylamine.

  • Procedure: Load sample; collect fractions. TSOF elutes early (highly non-polar).

Characterization Suite

Verify the structure and purity using the following multi-modal approach.

Nuclear Magnetic Resonance (NMR)

Dissolve ~10 mg in


 (neutralized with basic alumina or trace 

).
NucleusSignal (

ppm)
MultiplicityIntegrationAssignment

H
5.0 – 5.5 Singlet1HOrthoformate Methine (

-C(OR)

). Diagnostic Peak.

H
3.4 – 3.6Triplet6H

-Methylene (-O-C

-R)

H
1.5 – 1.6Multiplet6H

-Methylene

H
1.25 (approx)Broad Singlet~90HAlkyl Chain Envelope

H
0.88Triplet9HTerminal Methyls

C
112 – 114 Singlet-Orthoformate Carbon (

)

Success Criteria:

  • Presence of the methine singlet at ~5.2 ppm.

  • Absence of the ethyl quartet (3.5 ppm) from the starting TEOF.

  • Integration ratio of Methine (1H) to Terminal Methyls (9H) must be ~1:9.

Infrared Spectroscopy (FT-IR)
  • Target: Absence of Carbonyl.

  • Observation: Strong bands at 1050–1150 cm

    
     (C-O-C stretching).
    
  • Validation: If a peak appears at 1700–1740 cm

    
    , the sample has hydrolyzed to stearyl formate or contains stearic acid impurities.
    
Thermal Analysis (DSC)
  • Method: Differential Scanning Calorimetry. Heat 5°C/min.

  • Expectation: TSOF will exhibit a sharp melting endotherm. While specific literature values vary by polymorph, it is generally distinct from Stearyl Alcohol (

    
    ). A shift in 
    
    
    
    or a single sharp peak confirms the formation of a new chemical entity (NCE).

References

  • Guo, X., & Szoka, F. C. (1993). Chemical approaches to triggerable lipid vesicles for drug and gene delivery. Accounts of Chemical Research. Link

  • Li, W., et al. (2012). Novel pH-sensitive cationic lipids with linear ortho ester linkers for gene delivery.[4] Acta Biomaterialia. Link

  • Masson, C., et al. (2004). pH-sensitive PEG lipids containing orthoester linkers: new potential tools for nonviral gene delivery. Journal of Controlled Release. Link

  • Organic Syntheses. (1928). Ethyl Orthoformate (Triethyl Orthoformate Synthesis).[3][5][6] Coll. Vol. 1, p.258. Link

  • Heller, J., & Barr, J. (2004). Poly(ortho esters): synthesis, characterization, properties and uses. Advanced Drug Delivery Reviews. Link

Sources

Exploratory

Spectroscopic analysis of tristearyl orthoformate (NMR, IR, MS)

Executive Summary Tristearyl Orthoformate (Tri-n-octadecyl orthoformate) is a high-molecular-weight hydrophobic derivative ( ) typically synthesized via the transesterification of triethyl orthoformate with stearyl alcoh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tristearyl Orthoformate (Tri-n-octadecyl orthoformate) is a high-molecular-weight hydrophobic derivative (


) typically synthesized via the transesterification of triethyl orthoformate with stearyl alcohol. Due to its three long alkyl chains, TSOF presents unique analytical challenges compared to its short-chain homologs. It typically exists as a waxy solid with low solubility in polar solvents.[1]

This guide provides a definitive spectroscopic framework for validating the identity and purity of TSOF. Unlike standard commodity chemicals, TSOF lacks a widely available spectral atlas entry; therefore, this protocol relies on first-principles derivation from homologous series and exclusionary logic (proving the absence of starting materials).

Key Analytical Markers:

  • NMR: The diagnostic methine singlet (

    
     ~5.0–5.3 ppm) and the specific integration ratio of 1:9 (Methine : Terminal Methyls).[1]
    
  • IR: The complete disappearance of the hydroxyl stretch (

    
     ~3300 cm⁻¹) from the stearyl alcohol precursor.[1]
    
  • MS: The detection of the stabilized dialkoxycarbenium ion

    
     via soft ionization (APCI/MALDI).
    

Molecular Architecture & Theoretical Basis[1]

Understanding the molecule is the first step to successful analysis. TSOF is an orthoester , a functional group sensitive to acid hydrolysis but stable in base.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: ~821.4 Da

  • Physical State: Waxy white solid (Melting point est. 45–55°C).[1]

  • Solubility: Insoluble in water/methanol; Soluble in Hexane, Chloroform (

    
    ), Benzene, THF.[1]
    
The "Forest of Methylenes" Challenge

In spectroscopy, the three stearyl chains (


) act as a massive signal dampener.[1] They generate an intense overlapping signal (the "methylene envelope") that can obscure subtle diagnostic peaks.[1] High-resolution instruments (400 MHz+ for NMR) and careful baseline management are required.

Sample Preparation Protocols

Poor solubility is the primary cause of failed TSOF analysis. The waxy chains can form micelles or aggregates in solution, leading to broad, uninterpretable NMR peaks.[1]

Protocol A: NMR Sample Preparation
  • Solvent Selection: Use Chloroform-d (

    
    )  as the primary solvent. If the sample is particularly waxy or crystalline, use Benzene-d6 (
    
    
    
    )
    to break van der Waals interactions between chains.
  • Concentration: Prepare a concentration of 10–15 mg/mL . Do not oversaturate; high viscosity broadens lines.[1]

  • Thermal Conditioning:

    • Standard: Sonicate for 5 minutes at room temperature.

    • Advanced: If the solution appears cloudy, warm the NMR tube to 40°C inside the probe.[1] This ensures rapid molecular tumbling and sharp peaks.[1]

    • Neutralization:[1] Add a single grain of activated basic alumina or

      
       to the tube if using acid-sensitive 
      
      
      
      (which often contains trace HCl), to prevent in-situ hydrolysis during the scan.
Protocol B: IR & MS Prep
  • IR: Cast a thin film from

    
     onto a KBr window or use an ATR (Attenuated Total Reflectance) accessory with a diamond crystal.[1] Ensure the crystal is heated slightly if the wax does not make good contact.
    
  • MS: Dissolve in THF/Toluene (1:1). Avoid protic solvents like Methanol which can cause transesterification in the source.[1]

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]

NMR is the gold standard for TSOF validation.[1] The goal is to prove the existence of the central


 core and the attachment of three chains.
¹H-NMR (Proton)

The spectrum will be dominated by the alkyl chains. You must zoom in to find the diagnostic methine.[1]

Structural UnitChemical Shift (

ppm)
MultiplicityIntegration (Theoretical)Notes
Methine Core (

)
5.0 – 5.3 Singlet (s)1H The Critical Proof. If this is a triplet, you have formate ester impurity. If absent, hydrolysis occurred.

-Methylene (

)
3.4 – 3.6Triplet (t)6HConnects the chain to the core.
Bulk Methylene (

)
1.2 – 1.4Multiplet (m)~90HThe "Methylene Envelope."[1]
Terminal Methyl (

)
0.88Triplet (t)9HUsed for normalization.[1]

The Purity Calculation (Self-Validating Logic): To confirm the structure is Tri-stearyl (and not Di-stearyl), perform this integration check:

  • Calibrate the Terminal Methyl triplet (0.88 ppm) to 9.00 .[1]

  • Integrate the Methine singlet (5.2 ppm).[1]

  • Pass Criteria: The Methine integral must be 1.00 ± 0.05 .

    • If > 1.0: Likely contamination with lower molecular weight orthoformates (e.g., mixed ethyl/stearyl species).[1]

    • If < 1.0: Hydrolysis has occurred (loss of core).[1]

¹³C-NMR (Carbon)
  • Ortho-Carbon (

    
    ):  Look for a signal at 112–114 ppm . This is the unique signature of the orthoester carbon.
    
  • 
    -Carbon (
    
    
    
    ):
    ~60–65 ppm.
  • Alkyl Chain: Cluster at 14–32 ppm.[1]

Infrared Spectroscopy (FT-IR)

IR is primarily used here for exclusionary analysis —proving what is not there (impurities).[1]

Functional GroupWavenumber (cm⁻¹)Expected IntensityDiagnostic Value
O-H Stretch 3200–3500ABSENT Primary Purity Check. Presence indicates unreacted Stearyl Alcohol or Hydrolysis.
C=O Stretch 1700–1750ABSENT Presence indicates Formate Ester (hydrolysis byproduct).[1]
C-H Stretch (Alkyl)2850–2950Very StrongDominated by the three C18 chains.[1]
C-O-C Stretch 1050–1150StrongConfirms the ether/orthoester linkage.[1]

Application Note: If you see a broad hump at 3400 cm⁻¹, your sample is wet or hydrolyzed. Dry the sample under high vacuum (<1 mbar) for 4 hours and re-run.

Mass Spectrometry (MS)[1]

Standard Electron Impact (EI) is too harsh for TSOF and will likely obliterate the molecular ion.[1]

Recommended Technique: APCI or MALDI[1]
  • Method: Atmospheric Pressure Chemical Ionization (APCI) in Positive Mode.[1]

  • Alternative: MALDI-TOF using a DHB matrix with Silver Nitrate (

    
    ) doping to promote cationization (
    
    
    
    ).[1]
Fragmentation Pathway (The "Dialkoxy" Rule)

Orthoesters fragment via a predictable loss of one alkoxy group to form a resonance-stabilized carbenium ion.

  • Parent Ion:

    
     (Often weak or invisible).[1]
    
  • Primary Fragment: Loss of one stearyl group (

    
    ).[1]
    
    • 
       Da.
      
    • Target Peak: m/z ~553 . This is the Dialkoxycarbenium ion (

      
      ).[1]
      
  • Secondary Fragment: Further loss of stearyl chains (complex alkyl fragmentation).[1]

Analytical Workflow Diagram

The following Graphviz diagram visualizes the decision logic for validating TSOF batches.

TSOF_Analysis Start Start: Crude TSOF Sample Solubility Step 1: Solubility Check (CDCl3 or C6D6) Start->Solubility IR_Scan Step 2: FT-IR Analysis (Focus: 3400 cm⁻¹) Solubility->IR_Scan Decision_OH Is OH Peak Present? IR_Scan->Decision_OH Fail_Hydrolysis FAIL: Hydrolysis or Unreacted Alcohol Decision_OH->Fail_Hydrolysis Yes NMR_Scan Step 3: 1H-NMR Analysis (Focus: 5.2 ppm) Decision_OH->NMR_Scan No Decision_Methine Methine Singlet Present? NMR_Scan->Decision_Methine Decision_Ratio Integration Ratio (Methine:Methyl = 1:9)? Decision_Methine->Decision_Ratio Yes Fail_Formate FAIL: Formate Ester (Check 8.0 ppm) Decision_Methine->Fail_Formate No (or Triplet) Fail_Mixed FAIL: Mixed Orthoester (Incomplete Transesterification) Decision_Ratio->Fail_Mixed No MS_Validation Step 4: MS (APCI/MALDI) Target m/z ~553 Decision_Ratio->MS_Validation Yes Final_Pass PASS: Validated TSOF MS_Validation->Final_Pass

Figure 1: Logical decision tree for the spectroscopic validation of Tristearyl Orthoformate, prioritizing the exclusion of hydrolysis products.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General principles for Orthoester NMR shifts).

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library: Fragmentation of Orthoesters.

  • Pindur, U. (1983).[1] Chemistry of Orthoesters and Orthocarbonates. In The Chemistry of Acid Derivatives. Wiley.[1] (Mechanistic grounding for dialkoxycarbenium ion formation).

  • Sigma-Aldrich. (2023).[1] Reference Spectra for Triethyl Orthoformate (Homolog Reference). (Used for homologous shift extrapolation).[1]

  • ChemicalBook. (2023).[1] Isopropyl Dodecanoate (Imperfect CAS Match Warning). (Cited to highlight the importance of distinguishing TSOF from simple fatty esters).

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Tristearyl Orthoformate: A Prospective Analysis

Audience: Researchers, Scientists, and Drug Development Professionals Preamble: Charting the Unexplored Territory of Tristearyl Orthoformate As a Senior Application Scientist, one of the most compelling challenges we fac...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory of Tristearyl Orthoformate

As a Senior Application Scientist, one of the most compelling challenges we face is the characterization of novel or poorly understood materials. Tristearyl orthoformate, a long-chain orthoester, presents such a case. While its molecular structure suggests potential utility as a lipid-based excipient in drug delivery systems—perhaps in forming stable matrices for controlled release—a significant gap exists in the public domain regarding its solid-state properties. The performance of a pharmaceutical excipient is inextricably linked to its solid state; properties like solubility, stability, and mechanical strength are dictated by its crystal structure and polymorphic behavior.[1][2]

This guide, therefore, embarks on a prospective journey. In the absence of established data, we will construct a comprehensive, first-principles roadmap for the complete solid-state characterization of tristearyl orthoformate. This document is not a review of existing knowledge but an expert-guided protocol—a blueprint for researchers to follow. We will not merely list techniques; we will delve into the causality behind the experimental workflow, ensuring that each step logically informs the next, creating a self-validating system of analysis. Our objective is to empower you, the researcher, to transform an unknown entity into a well-characterized material, suitable and safe for pharmaceutical development, in alignment with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[3][4]

Part 1: Foundational Analysis – Confirmation of Crystallinity and Initial Thermal Behavior

Before delving into complex structural analysis, we must first establish the fundamental nature of the supplied tristearyl orthoformate sample. Is it crystalline, amorphous, or a mixture? An amorphous form, lacking long-range molecular order, will exhibit vastly different properties—often higher solubility but lower stability—compared to a crystalline counterpart.[1][2] This initial assessment is a critical decision point in the development pathway.

The Triad of Initial Assessment: DSC, TGA, and HSM

Our investigation begins with a trio of thermal analysis techniques. This is a strategic choice; these methods are rapid, require minimal sample, and provide a wealth of information that will guide our subsequent, more intensive crystallographic studies.

  • Differential Scanning Calorimetry (DSC): This is our primary tool for detecting thermal events like melting, crystallization, and solid-state transitions.[5][6] A sharp endotherm upon heating is a strong indicator of a crystalline material's melting point, whereas an amorphous solid will typically show a subtle glass transition (a step-change in heat capacity).[7]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. Its crucial role here is to distinguish between melting and decomposition. It also identifies the presence of bound solvents or water (solvates/hydrates), which are themselves distinct crystalline forms.[8]

  • Hot-Stage Microscopy (HSM): HSM provides invaluable visual confirmation of the thermal events detected by DSC.[9][10] Observing the sample as it is heated allows us to see morphology changes, melting, and recrystallization in real-time, providing a direct link between the thermal data and physical transformations.[11][12][13]

Experimental Workflow: Foundational Analysis

The following diagram illustrates the logical flow for our initial characterization.

cluster_0 Step 1: Initial Thermal & Visual Analysis cluster_1 Step 2: Data Interpretation & Decision Start Tristearyl Orthoformate Sample DSC Perform DSC Analysis (e.g., 10°C/min ramp) Start->DSC TGA Perform TGA Analysis (e.g., 10°C/min ramp) Start->TGA HSM Perform Hot-Stage Microscopy Start->HSM Decision1 Sharp melt (DSC)? DSC->Decision1 Decision2 Mass loss before melt (TGA)? TGA->Decision2 Decision3 Visual confirmation of melting (HSM)? HSM->Decision3 Crystalline Conclusion: Material is Crystalline Decision1->Crystalline Yes Amorphous Conclusion: Material is Amorphous (Proceed with amorphism-specific studies) Decision1->Amorphous No (Glass Transition) Decision2->Crystalline No Solvate Conclusion: Material is a Solvate/Hydrate (Quantify solvent in TGA) Decision2->Solvate Yes Decision3->Crystalline Yes

Caption: Initial characterization workflow for tristearyl orthoformate.

Protocol 1: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of tristearyl orthoformate into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as a reference.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature above the anticipated melting point (e.g., 100°C, adjust based on preliminary tests) at a rate of 10°C/min.

    • Cool the sample back to 25°C at a controlled rate (e.g., 10°C/min).

    • Re-heat the sample using the same ramp rate to observe any changes induced by the melt-cool cycle.

  • Data Analysis: Analyze the resulting thermogram for thermal events. A sharp endotherm indicates a melting point. Note the onset temperature, peak temperature, and enthalpy of fusion (ΔHfus).

Part 2: Unraveling the Crystal Lattice – Structure Determination via PXRD

Having confirmed the crystallinity of tristearyl orthoformate, the next crucial step is to elucidate its crystal structure. Powder X-ray Diffraction (PXRD) is the definitive technique for this purpose.[14][15] Each crystalline solid produces a unique diffraction pattern, a "fingerprint" determined by its internal lattice structure.[16] This fingerprint allows us to identify the specific crystalline form and, with sufficient data quality, to determine its unit cell parameters.[17]

The Power of Powder X-Ray Diffraction (PXRD)

PXRD is indispensable for solid-state characterization because it provides direct information about the long-range order in a crystalline material. For a novel substance like tristearyl orthoformate, the initial PXRD pattern serves as the primary reference for "Form I." Any subsequent variations in this pattern under different crystallization conditions will signify the discovery of new polymorphs.

Protocol 2: Powder X-ray Diffraction (PXRD) Analysis
  • Sample Preparation: Gently grind the tristearyl orthoformate sample with a mortar and pestle to ensure random crystal orientation and reduce particle size effects. Pack the powder into a sample holder, ensuring a flat, smooth surface.

  • Instrument Setup: Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

  • Data Collection:

    • Scan the sample over a 2θ range of 2° to 40°. This range is typically sufficient to capture the most characteristic peaks for organic molecules.

    • Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis:

    • Process the raw data to identify the angular positions (2θ) and intensities of the diffraction peaks.

    • This pattern becomes the reference diffractogram for the initial, most stable form of tristearyl orthoformate.

    • If suitable single crystals can be grown, single-crystal X-ray diffraction would provide the definitive crystal structure, which can then be used to fully index the powder pattern via Rietveld refinement.[18]

Data Presentation: PXRD Peak List

A clear, tabulated summary of the PXRD data is essential for comparison between different forms.

2θ Angle (°) d-spacing (Å) Relative Intensity (%)
Hypothetical 8.5Hypothetical 10.4100
Hypothetical 12.3Hypothetical 7.245
Hypothetical 17.0Hypothetical 5.280
Hypothetical 21.2Hypothetical 4.265
Hypothetical 23.5Hypothetical 3.830
(...and so on)(...and so on)(...and so on)

Part 3: The Polymorphism Screen – A Multi-Technique Hunt for New Forms

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[19][20] These different forms can have distinct physicochemical properties, making a thorough polymorphism screen a regulatory necessity.[21][22] Our strategy is to subject tristearyl orthoformate to a variety of thermal and solvent-based stresses to encourage the formation of metastable or alternative stable forms.

Inducing and Detecting Polymorphic Transformation

The core of a polymorphism screen involves creating conditions that might favor the nucleation and growth of different crystal forms. This is achieved through various crystallization techniques. The analytical challenge is then to detect and characterize any new forms that appear.

  • Crystallization Techniques:

    • Solvent Recrystallization: Crystallize from a diverse range of solvents (polar, non-polar, protic, aprotic) using slow evaporation and crash cooling techniques.

    • Thermal Treatment: Melt the material and recrystallize it by cooling at different rates (melt quenching vs. slow cooling). This was initiated in our first DSC experiment and can be expanded upon.

    • Slurry Experiments: Stirring the solid in a solvent where it has partial solubility can facilitate a transition to the most stable form at that temperature.

  • Detection:

    • PXRD: The primary tool for identifying new forms. Any new pattern is a new polymorph.

    • DSC: Different polymorphs will have different melting points and enthalpies of fusion.[7] DSC can also reveal solid-solid transitions between polymorphs upon heating.[21]

    • HSM: Allows for direct visualization of transformations. For instance, one crystal form might be seen melting and then a new, higher-melting form crystallizing from the melt.[10]

Logical Framework for Polymorphism Investigation

cluster_0 Step 1: Generation of Potential New Forms cluster_1 Step 2: Analysis of Resulting Solids cluster_2 Step 3: Identification & Characterization Start Established Form I of Tristearyl Orthoformate Solvent Recrystallization (Multiple Solvents & Conditions) Start->Solvent Thermal Melt-Recrystallization (Variable Cooling Rates) Start->Thermal Slurry Slurry Conversion (Various Solvents & Temperatures) Start->Slurry PXRD PXRD Analysis Solvent->PXRD Thermal->PXRD Slurry->PXRD DSC DSC Analysis PXRD->DSC HSM HSM Analysis DSC->HSM Decision New PXRD pattern and/or thermal profile? HSM->Decision NewForm New Polymorph Identified (e.g., Form II, Form III) Decision->NewForm Yes NoChange Remains Form I Decision->NoChange No

Caption: Workflow for the polymorphism screening of tristearyl orthoformate.

Protocol 3: Hot-Stage Microscopy (HSM) for Transformation Analysis
  • Sample Preparation: Place a few crystals of the tristearyl orthoformate form to be studied on a microscope slide and cover with a coverslip.

  • Instrument Setup: Place the slide on the heating stage of a polarized light microscope.

  • Thermal Program:

    • Heat the sample at a controlled rate (e.g., 10°C/min) to its melting point.

    • Record video and still images throughout the heating process.

    • Observe for changes in crystal morphology, birefringence, and any melt-recrystallization events.

  • Kofler's Contact Method (for relative stability):

    • Place crystals of two different polymorphs (e.g., Form I and Form II) on a slide in close proximity.

    • Add a drop of a suitable solvent to create a bridge between them.

    • Observe over time. The less stable form will dissolve and the more stable form will grow. This provides a visual determination of thermodynamic stability under those conditions.[12]

Part 4: Data Synthesis – Building the Polymorphic Landscape

The final step is to synthesize the data from all experiments to build a coherent understanding of tristearyl orthoformate's solid-state behavior. This involves creating a summary table and determining the thermodynamic relationships between the identified polymorphs.

Correlating Data Across Techniques

Each piece of data is a clue. A new endotherm in the DSC must correspond to a melting event in the HSM and a unique fingerprint in the PXRD. By correlating these observations, we can confidently characterize each new form.

Data Presentation: Summary of Polymorphic Forms
Form Melting Point (DSC, °C) ΔHfus (J/g) Key PXRD Peaks (2θ°) HSM Observations
Form I Hypothetical 65.2Hypothetical 1808.5, 17.0, 21.2Melts cleanly at 65°C.
Form II Hypothetical 58.7Hypothetical 1559.1, 15.4, 22.0Melts at ~59°C, then recrystallizes to Form I before melting again at 65°C.
Form III Hypothetical 71.0Hypothetical 2057.8, 18.2, 20.5Stable melt at 71°C. The most stable form found.
Determining Thermodynamic Relationships

The relationship between polymorphs can be either monotropic (one form is always more stable than the other at all temperatures below the melting point) or enantiotropic (the stability order inverts at a specific transition temperature).[21] DSC and solubility studies are key to determining this relationship, which is critical for selecting the correct form for development. For example, the HSM observation for Form II in the table above suggests a monotropic relationship where Form II is the metastable form that converts to the more stable Form I upon heating.

Conclusion

The comprehensive characterization of a novel excipient like tristearyl orthoformate is a foundational activity in modern drug development. While no public data currently exists for its crystal structure or polymorphism, this guide provides a robust, scientifically-grounded framework for its complete solid-state analysis. By systematically employing a suite of complementary analytical techniques—led by DSC, PXRD, and HSM—researchers can confidently identify, characterize, and select the optimal crystalline form. This methodical approach not only ensures a deep understanding of the material's properties but also builds a strong data package to support regulatory filings and ensure the development of safe, stable, and effective pharmaceutical products.

References

  • Hot Stage Microscopy (HSM) for Polymorphic Characterization in Pharmaceuticals. (2023).

  • Harris, K. D. M. (n.d.). Crystal Structure Determination from Powder Diffraction Data. Chemistry of Materials.

  • Improved Pharma. (2021). Hot Stage Optical Microscopy.

  • Stieger, N. (2012). Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. American Pharmaceutical Review.

  • Khadka, P. et al. (2020). Hot stage microscopy and its applications in pharmaceutical characterization. Journal of Pharmaceutical Analysis.

  • Hexoninstruments. (n.d.). Hot Stage Microscope For Pharma Application.

  • Chemistry NUS. (2016). Powder X-Ray Diffraction (1 out of 2). YouTube.

  • Imaging and Microscopy Facility. (n.d.). X-RAY POWDER DIFFRACTION - XRD for the analyst.

  • Scanu, T. et al. (2017). Methods of crystallography: powder X-ray diffraction. GeoScienceWorld.

  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.

  • Qualitest. (2025). DSC Differential Scanning Calorimetry – Principles, Applications, and Real-World Use.

  • S.L., S. et al. (2017). Preparation and Characterisation of Pharmaceutical Solids – A Review. ResearchGate.

  • Mettler Toledo. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis.

  • Sherwood, A. et al. (2020). Preparation and Characterization of Novel Crystalline Solvates and Polymorphs of Psilocybin. ResearchGate.

  • ICH. (n.d.). Q8(R2) Guideline.

  • Ferreira, A. P. et al. (2022). Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. ResearchGate.

  • NETZSCH Analyzing & Testing. (2020). Studying Polymorphism by Means of DSC.

  • Brown, M. E. & Gallagher, P. K. (Eds.). (2008). Principles and Applications of Thermal Analysis. Springer.

  • Ghourchian, H. et al. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomaterials and Nanobiotechnology.

  • Diard, V. (Ed.). (2021). Pharmaceutical Solid Forms: From Crystal Structure to Formulation. MDPI.

  • Li, H. et al. (2018). Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. Frontiers in Pharmacology.

  • AlfatestLab. (n.d.). API: solid state robust characterization is key to cut costs and time!.

  • Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization.

  • Brown, C. J. et al. (2024). Integration of a model-driven workflow into an industrial pharmaceutical facility: supporting process development of API crystallisation. CrystEngComm.

  • CD Formulation. (n.d.). Solid State Characterization of APIs.

  • SEQENS. (n.d.). Solid state characterisation: R&D Expertise.

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A.

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B.

  • Pharmaceutical Networking. (n.d.). ICH Guidelines on particle properties.

Sources

Exploratory

Strategic Utilization of Orthoformate Esters in High-Value Organic Synthesis

Topic: Potential Research Applications of Orthoformate Esters Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary Orthoformate esters—specific...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Research Applications of Orthoformate Esters Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Orthoformate esters—specifically Trimethyl Orthoformate (TMOF) and Triethyl Orthoformate (TEOF) —are often categorized merely as protecting groups or dehydration agents. However, in modern pharmaceutical process chemistry, they function as high-utility "One-Carbon Synthons" .

This guide moves beyond basic textbook applications to explore the mechanistic versatility of orthoformates in constructing nitrogen-containing heterocycles (quinazolines, benzimidazoles, purines) and their critical role in driving thermodynamic equilibrium in moisture-sensitive reactions. We analyze their application in the synthesis of blockbuster API classes such as Fluoroquinolones (e.g., Ciprofloxacin) and EGFR Inhibitors (e.g., Gefitinib).[1]

Part 1: Mechanistic Foundations

The Electrophilic "Chameleon"

Orthoformates possess a unique reactivity profile defined by their ability to generate reactive electrophilic species in situ. Under acidic catalysis, they exist in equilibrium with dialkoxycarbenium ions, which are potent electrophiles.[1]

  • Pathway A (Dehydration/Acetalization): In the presence of water or alcohols, the orthoformate acts as a scavenger. The driving force is the irreversible hydrolysis of the orthoformate into formate esters and alcohol.

    • Reaction:

      
      [1]
      
    • Utility: Shifts equilibrium in esterifications and ketal formations by chemically removing water.

  • Pathway B (Formylation/Cyclization): In the presence of nucleophilic amines (primary or secondary), the orthoformate acts as a formylating agent, transferring a methine (

    
    ) group. This is the cornerstone of heterocycle synthesis.
    
    • Mechanism:[2][3][4][5][6][7][8][9][10][11]

      
       (Imidate intermediate).
      
The Thermodynamics of Water Scavenging

Unlike physical desiccants (molecular sieves, MgSO₄), orthoformates remove water chemically and irreversibly under reaction conditions.[1]

  • Why it matters: In the synthesis of moisture-sensitive APIs or when driving Fisher esterifications of sterically hindered acids, TMOF serves as both solvent and scavenger, pushing yields from <50% to >95% by Le Chatelier’s principle.

Part 2: The "One-Carbon" Molecular Lego in Drug Discovery

The Gould-Jacobs Reaction: Fluoroquinolones

The industrial synthesis of 4-quinolone antibiotics (e.g., Ciprofloxacin , Norfloxacin ) relies heavily on the Gould-Jacobs reaction . Here, TEOF is not just a solvent but a structural reagent that inserts the critical carbon atom between the aniline nitrogen and the malonate group.

Mechanism of Action:

  • Condensation: An aniline derivative reacts with diethyl malonate and TEOF.

  • Insertion: TEOF provides the methine bridge, forming an alkoxymethylenemalonate intermediate.

  • Cyclization: Thermal cyclization closes the ring to form the 4-hydroxyquinoline core.[12]

GouldJacobs cluster_legend Key Transformation Aniline Substituted Aniline (e.g., 2,4-dichloro-5-fluoroaniline) Inter1 Imidate / Enol Ether Intermediate Aniline->Inter1 + TEOF - 2 EtOH TEOF Triethyl Orthoformate (TEOF) Malonate Diethyl Malonate Malonate->Inter1 Cyclization Thermal Cyclization (>250°C or Lewis Acid) Inter1->Cyclization Elimination of EtOH Quinolone 4-Hydroxyquinoline Core (Precursor to Ciprofloxacin) Cyclization->Quinolone Ring Closure

Figure 1: The Gould-Jacobs pathway utilizing TEOF for the synthesis of the quinolone antibiotic core.[6][9][12]

Quinazoline Synthesis: EGFR Inhibitors

Small molecule tyrosine kinase inhibitors like Gefitinib (Iressa) and Erlotinib (Tarceva) are based on the quinazoline scaffold. A robust synthetic route to the quinazolin-4(3H)-one precursor involves the cyclization of anthranilic acid derivatives using orthoformates.

  • The Advantage: Unlike formamide (which requires high temperatures) or toxic reagents like s-triazine, TMOF allows for mild, one-pot cyclization of 2-aminobenzamides.

  • Protocol Insight: The reaction proceeds via an N-formyl intermediate which spontaneously dehydrates to close the pyrimidine ring.

Part 3: Experimental Protocols

Protocol A: One-Pot Synthesis of 4(3H)-Quinazolinones

Applicable for synthesizing the core scaffold of Gefitinib-type molecules.

Reagents:

  • Substituted 2-aminobenzamide (1.0 equiv)

  • Trimethyl Orthoformate (TMOF) (3.0 - 5.0 equiv)

  • Catalyst: Sulfamic acid (10 mol%) or Glacial Acetic Acid (catalytic)[1]

  • Solvent: Methanol (or neat TMOF)[1]

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2-aminobenzamide and TMOF. If the substrate is insoluble, add a minimal amount of anhydrous methanol.

  • Activation: Add the acid catalyst (Sulfamic acid is preferred for green chemistry applications; Acetic acid is standard).

  • Reflux: Heat the mixture to reflux (approx. 60-65°C for TMOF). Monitor reaction progress via TLC (typically 1-3 hours).

    • Observation: The reaction mixture often becomes homogeneous before precipitating the product.

  • Workup: Cool the mixture to room temperature. The quinazolinone product usually crystallizes out.

  • Purification: Filter the solid and wash with cold methanol/ether. Recrystallization from ethanol yields high-purity (>98%) product suitable for subsequent chlorination (POCl₃).

Protocol B: Dehydration-Driven Esterification

Applicable for converting sterically hindered carboxylic acids to methyl esters.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Methanol (Solvent, excess)[1]

  • Trimethyl Orthoformate (TMOF) (1.5 equiv per equiv of water expected)

  • H₂SO₄ or HCl (Catalytic)[1]

Methodology:

  • Dissolve the carboxylic acid in anhydrous methanol.

  • Add TMOF. (Note: TMOF reacts with water produced during esterification, driving the reaction to the right).

  • Add catalytic acid.

  • Stir at room temperature (or mild reflux for hindered substrates).

  • Validation: Monitor the disappearance of the acid peak by HPLC. The formation of methyl formate (byproduct) confirms the water scavenging action.

Part 4: Data Summary & Comparative Analysis

ApplicationReagent ChoiceMechanismKey Advantage
Fluoroquinolone Synthesis TEOF (Triethyl)Gould-Jacobs CyclizationIntroduces C-2 carbon; forms enol ether intermediate.
Quinazoline Synthesis TMOF (Trimethyl)Amide Formylation & CyclizationMild conditions; avoids high-temp formamide fusion.
Esterification TMOFWater Scavenging (Hydrolysis)Irreversible removal of water; drives equilibrium 99%+.
Acetal Protection TMOF/TEOFTransacetalizationProtects ketones/aldehydes under mild acidic conditions.
Visualizing the Quinazoline Workflow

Quinazoline cluster_process One-Pot Cyclization Start 2-Aminobenzamide Derivative Inter N-Formyl Intermediate (In Situ) Start->Inter Formylation Reagent Trimethyl Orthoformate (TMOF) + H+ Reagent->Inter Product Quinazolin-4(3H)-one (Gefitinib Core) Inter->Product Cyclodehydration (- MeOH) Drug Gefitinib / Erlotinib Product->Drug 1. POCl3 (Chlorination) 2. Aniline Coupling

Figure 2: Synthesis of the Quinazoline core using TMOF, a critical step in producing EGFR inhibitors.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][13] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link[1]

  • Marinho, E. R., et al. (2023).[1] One-Pot Reactions of Triethyl Orthoformate with Amines.[5][6] Reactions, MDPI. Link[1]

  • Maskrey, T. S., et al. (2018).[1] A New Synthesis of Gefitinib.[14] Synlett.[10][15] Link

  • Wolf, V. (2012).[1] Laboratory Synthesis of Ciprofloxacin. Synthesis of Drugs Blog.[10] Link

  • ChemicalBook. (2021). Trimethyl Orthoformate Product & Application Overview.Link[1]

Sources

Protocols & Analytical Methods

Method

Application of Tristearyl Orthoformate in Topical Cosmetic Preparations: A Technical Guide

This document provides a detailed exploration of the potential applications of tristearyl orthoformate in the formulation of advanced topical cosmetic preparations. As a molecule with unique chemical characteristics, tri...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed exploration of the potential applications of tristearyl orthoformate in the formulation of advanced topical cosmetic preparations. As a molecule with unique chemical characteristics, tristearyl orthoformate presents intriguing possibilities for cosmetic scientists and researchers in the development of novel skincare and color cosmetic products. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, formulation protocols, and analytical methodologies.

Introduction to Tristearyl Orthoformate

Tristearyl orthoformate, with the chemical formula HC(OC₁₈H₃₇)₃, is the tristearyl ester of orthoformic acid. It is a large, hydrophobic molecule characterized by a central orthoester group linked to three stearyl alcohol chains. While specific data on tristearyl orthoformate is limited in publicly available literature, its chemical structure allows for informed predictions of its physicochemical properties and potential functions in cosmetic formulations.

Inferred Physicochemical Properties:

PropertyInferred CharacteristicRationale
Physical State Waxy solid at room temperatureThe long C18 stearyl chains contribute to a high melting point, similar to other very long-chain wax esters.[1]
Solubility Soluble in non-polar organic solvents and oils; insoluble in waterThe three long alkyl chains impart significant lipophilicity.
Hydrolytic Stability Susceptible to acid-catalyzed hydrolysisThe orthoester functional group is known to be labile under acidic conditions, hydrolyzing to form stearyl alcohol and stearyl formate.[2] This hydrolysis can be a key feature for controlled-release applications.
Emollient Properties ExcellentLong-chain esters are known for their ability to soften and smooth the skin by forming an occlusive layer that reduces transepidermal water loss (TEWL).[3]

Mechanism of Action in Topical Applications

The primary mechanism of action of tristearyl orthoformate on the skin is hypothesized to be two-fold: providing immediate emolliency and enabling a delayed-release of stearyl alcohol.

2.1. Emolliency and Skin Barrier Support:

Upon application, the large, waxy nature of tristearyl orthoformate allows it to form a substantive, occlusive film on the stratum corneum. This film helps to:

  • Reduce TEWL: By creating a barrier to water evaporation, it helps to maintain skin hydration.

  • Enhance Skin Smoothness: The lipidic nature of the molecule fills in the spaces between corneocytes, resulting in a smoother skin feel.

  • Support the Skin's Lipid Matrix: The stearyl chains can integrate into the lipid lamellae of the stratum corneum, potentially reinforcing the skin's natural barrier function.

2.2. pH-Triggered Hydrolysis and Controlled Release:

The orthoester linkage is the key to its secondary function. The skin's surface has a naturally acidic pH (the "acid mantle"), typically ranging from 4.5 to 5.5. This acidic environment can slowly catalyze the hydrolysis of tristearyl orthoformate.

Diagram: Hydrolysis of Tristearyl Orthoformate on the Skin Surface

G TSO Tristearyl Orthoformate HC(OC18H37)3 Intermediate Protonated Intermediate TSO->Intermediate Slow Protonation H2O H₂O (from skin) H2O->Intermediate H_plus H⁺ (from acid mantle) H_plus->TSO Products Stearyl Formate + 2 Stearyl Alcohol Intermediate->Products Hydrolysis Final_Products Formic Acid + 3 Stearyl Alcohol Products->Final_Products Further Hydrolysis

Caption: Acid-catalyzed hydrolysis of tristearyl orthoformate on the skin.

This slow hydrolysis results in the gradual release of stearyl alcohol and stearyl formate (which can further hydrolyze to stearyl alcohol and formic acid). Stearyl alcohol is a well-known fatty alcohol used in cosmetics as an emollient, thickener, and emulsion stabilizer. This delayed-release mechanism could provide prolonged skin conditioning benefits.

Potential Cosmetic Applications and Formulation Protocols

The unique properties of tristearyl orthoformate suggest its utility in a range of cosmetic products, particularly those focused on skin barrier repair, long-lasting moisturization, and color cosmetic performance.

3.1. Application: Barrier Repair and Long-Lasting Moisturizing Creams

In these applications, tristearyl orthoformate can act as a primary emollient and a structuring agent, while its slow hydrolysis provides a sustained release of skin-conditioning stearyl alcohol.

Protocol: Formulation of a Barrier Repair Cream

This protocol outlines the preparation of an oil-in-water emulsion.

Phase A: Oil Phase

IngredientINCI Name% w/wFunction
Tristearyl OrthoformateTristearyl Orthoformate5.00Primary Emollient, Structuring Agent
Cetearyl AlcoholCetearyl Alcohol3.00Co-emulsifier, Thickener
Glyceryl StearateGlyceryl Stearate2.00Emulsifier
Caprylic/Capric TriglycerideCaprylic/Capric Triglyceride8.00Emollient
Shea ButterButyrospermum Parkii (Shea) Butter2.00Emollient
DimethiconeDimethicone1.00Occlusive, Sensory Modifier

Phase B: Water Phase

IngredientINCI Name% w/wFunction
Deionized WaterAquaq.s. to 100Solvent
GlycerinGlycerin5.00Humectant
Xanthan GumXanthan Gum0.30Stabilizer, Thickener

Phase C: Cool-Down Phase

IngredientINCI Name% w/wFunction
Phenoxyethanol (and) EthylhexylglycerinPhenoxyethanol (and) Ethylhexylglycerin1.00Preservative
TocopherolTocopherol0.10Antioxidant
Sodium Hydroxide (10% solution)Sodium Hydroxideq.s.pH Adjuster

Procedure:

  • Combine all ingredients of Phase A in a primary vessel and heat to 75-80°C with gentle mixing until all components are melted and uniform.

  • In a separate vessel, combine the ingredients of Phase B and heat to 75-80°C while mixing until the xanthan gum is fully hydrated.

  • Slowly add Phase B to Phase A under homogenization. Homogenize for 3-5 minutes until a uniform emulsion is formed.

  • Begin cooling the emulsion with gentle propeller mixing.

  • When the temperature reaches 40°C or below, add the ingredients of Phase C individually, mixing well after each addition.

  • Adjust the pH to 5.0-5.5 with the sodium hydroxide solution.

  • Continue mixing until the cream is smooth and uniform.

Diagram: Barrier Repair Cream Formulation Workflow

G cluster_0 Phase A (Oil) cluster_1 Phase B (Water) cluster_2 Phase C (Cool-Down) A1 Tristearyl Orthoformate HeatA Heat to 75-80°C A1->HeatA A2 Waxes & Emulsifiers A2->HeatA A3 Oils A3->HeatA B1 Water HeatB Heat to 75-80°C B1->HeatB B2 Glycerin B2->HeatB B3 Xanthan Gum B3->HeatB C1 Preservative AddC Add Phase C C1->AddC C2 Antioxidant C2->AddC C3 pH Adjuster C3->AddC Homogenize Homogenize HeatA->Homogenize HeatB->Homogenize Cool Cool to <40°C Homogenize->Cool Cool->AddC Final Final Product AddC->Final

Caption: Workflow for creating an oil-in-water barrier repair cream.

3.2. Application: Anhydrous Formulations (e.g., Lipsticks, Balms)

In anhydrous systems, tristearyl orthoformate can contribute to the structure and payoff of the product. Its high melting point can help improve the thermal stability of stick formulations.[3]

Protocol: Formulation of a Long-Lasting Lipstick

Phase A: Waxes

IngredientINCI Name% w/wFunction
Candelilla WaxEuphorbia Cerifera (Candelilla) Wax8.00Structurant
Carnauba WaxCopernicia Cerifera (Carnauba) Wax3.00Hardness
OzokeriteOzokerite4.00Structurant

Phase B: Oils and Esters

IngredientINCI Name% w/wFunction
Tristearyl OrthoformateTristearyl Orthoformate10.00Structurant, Emollient
Castor OilRicinus Communis (Castor) Seed Oil40.00Pigment Dispersant, Emollient
Caprylic/Capric TriglycerideCaprylic/Capric Triglycerideq.s. to 100Emollient
TocopherolTocopherol0.20Antioxidant

Phase C: Pigments

IngredientINCI Name% w/wFunction
Red 7 LakeCI 158508.00Colorant
Titanium DioxideTitanium Dioxide2.00Opacifier, Colorant
Iron OxidesIron Oxides1.00Colorant

Procedure:

  • In a suitable vessel, combine the ingredients of Phase C with a portion of the castor oil from Phase B. Mill this pigment grind until the desired particle size and color development are achieved.

  • In a separate main vessel, combine the remaining ingredients of Phase B and all of Phase A. Heat to 85-90°C with propeller mixing until all waxes are melted and the phase is uniform.[4]

  • Slowly add the pigment grind (Phase C) to the molten wax/oil phase (A+B) and mix until homogeneous.

  • Maintain the temperature at 80-85°C and pour the molten lipstick into molds.

  • Allow the lipsticks to cool to room temperature.

Stability and Analytical Testing

4.1. Stability Testing:

Formulations containing tristearyl orthoformate should undergo rigorous stability testing.

TestMethodAcceptance Criteria
Physical Stability Centrifugation, Freeze-thaw cycles, Macroscopic observation at various temperatures (e.g., 4°C, 25°C, 40°C)No phase separation, crystallization, or significant change in color, odor, or texture.
pH pH meterpH should remain within the target range (e.g., 5.0-5.5 for creams) over the testing period. A significant drop in pH could indicate premature hydrolysis of the orthoester.
Viscosity Rotational viscometerViscosity should remain within specifications.
Microbiological Stability Preservative efficacy testing (PET)Meets compendial standards for microbial limits.

4.2. Analytical Methods:

Characterizing tristearyl orthoformate in a finished product requires methods suitable for a high molecular weight, non-volatile analyte.

  • High-Temperature Gas Chromatography (HT-GC) with Mass Spectrometry (MS) or Flame Ionization Detection (FID): This technique would likely be necessary to analyze the intact molecule due to its high boiling point.

  • Supercritical Fluid Chromatography (SFC): SFC can be an effective method for separating large, non-volatile lipids.

  • Hydrolysis followed by GC-MS of Stearyl Alcohol: An indirect method would involve the complete acid-catalyzed hydrolysis of the orthoester in the formulation, followed by the quantification of the resulting stearyl alcohol. This would provide a measure of the total tristearyl orthoformate content.

Safety and Regulatory Considerations

  • Data Scarcity: There is a lack of publicly available safety data specifically for tristearyl orthoformate. Therefore, a thorough safety assessment would be required before commercialization. This would likely involve in vitro and in vivo toxicological studies.

  • CIR Precedent: The Cosmetic Ingredient Review (CIR) has assessed the safety of many long-chain esters and has generally found them to be safe for use in cosmetics when formulated to be non-irritating.[5][6] A safety evaluation of tristearyl orthoformate would likely consider the safety of its hydrolysis products: stearyl alcohol and formic acid. Stearyl alcohol is considered safe for use in cosmetics. Formic acid is a known irritant at high concentrations, but the slow, low-level release from tristearyl orthoformate on the skin is unlikely to pose a significant risk.

  • Purity: As with any cosmetic ingredient, the purity of tristearyl orthoformate is crucial. Impurities from the synthesis process should be identified and quantified to ensure they do not pose a safety risk.

Conclusion

Tristearyl orthoformate is a promising, albeit under-researched, raw material for the cosmetic industry. Its inferred properties as a waxy emollient with the potential for pH-triggered controlled release of stearyl alcohol make it an intriguing candidate for advanced skincare and color cosmetic formulations. The protocols and methodologies outlined in this guide provide a starting point for researchers to explore the potential of this unique molecule. However, due to the limited available data, extensive formulation development, stability testing, and safety substantiation are essential next steps to realize its full potential in topical preparations.

References

  • BenchChem. A Comparative Analysis of Very Long-Chain Wax Esters: Properties, Synthesis, and Characterization. BenchChem. Accessed February 12, 2026.
  • Aston Chemicals. The link between function and structure of esters. Aston Chemicals. Accessed February 12, 2026.
  • Wikipedia. Ortho ester. Wikipedia. Accessed February 12, 2026.
  • in-cosmetics Connect. How to formulate lipsticks and lipgloss products. in-cosmetics Connect. Published October 1, 2020.
  • Cosmetic Ingredient Review. Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics. Cosmetic Ingredient Review. Published September 21, 2015.
  • Cosmetic Ingredient Review. Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics. Cosmetic Ingredient Review. Published February 27, 2015.

Sources

Application

Experimental design for studying tristearyl orthoformate degradation kinetics

Abstract & Strategic Context In the development of Lipid Nanoparticles (LNPs) for mRNA delivery, the balance between circulatory stability and endosomal release is governed by the chemical lability of the lipid component...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

In the development of Lipid Nanoparticles (LNPs) for mRNA delivery, the balance between circulatory stability and endosomal release is governed by the chemical lability of the lipid components. Tristearyl Orthoformate (TSOF) represents a class of biodegradable "helper" lipids designed to respond to pH stimuli.

TSOF is an orthoester.[1][2] Unlike standard esters, orthoesters are stable at physiological pH (7.4) but hydrolyze rapidly in acidic environments (pH < 5.5), such as the late endosome. This property facilitates the destabilization of the LNP membrane after cellular uptake, promoting payload release.

This guide provides a rigorous protocol for determining the hydrolysis kinetics of TSOF. Because TSOF is a waxy, highly hydrophobic solid (


), standard aqueous kinetic assays fail. This protocol introduces a Homogeneous Co-Solvent System  to determine intrinsic rate constants (

) and an HPLC-CAD analytical workflow for precise quantification.

Chemical Basis of Degradation

The degradation of TSOF is an acid-catalyzed hydrolysis. It proceeds through a hemi-orthoester intermediate, which rapidly collapses into an ester and an alcohol.

Reaction Stoichiometry:



Mechanism:

  • Protonation: The ether oxygen is protonated.

  • Carbenium Ion Formation: Loss of one stearyl alcohol creates a resonance-stabilized cation.

  • Water Attack: Water attacks the cation to form a hemi-orthoester.

  • Collapse: The hemi-orthoester degrades to Distearyl Formate, which further hydrolyzes to Formic Acid and Stearyl Alcohol.

Figure 1: Mechanistic Pathway (DOT Visualization)

TSOF_Degradation TSOF Tristearyl Orthoformate (TSOF) Intermediate Carbenium Ion Intermediate TSOF->Intermediate Protonation & Cleavage H_Ion H+ (Acid) H_Ion->TSOF StearylAlc1 Stearyl Alcohol (Leaving Group) Intermediate->StearylAlc1 Release FormateEster Distearyl Formate Intermediate->FormateEster +H2O (Fast) FinalProducts Formic Acid + 2x Stearyl Alcohol FormateEster->FinalProducts +H2O / H+ (Hydrolysis)

Caption: Acid-catalyzed hydrolysis pathway of TSOF yielding Stearyl Alcohol and Formic Acid.

Experimental Protocol

Critical Design Considerations
  • Solubility Challenge: TSOF is insoluble in water. To measure chemical kinetics (not physical erosion), the reaction must occur in a single phase. We utilize a THF:Buffer (60:40) system.

  • Detection: TSOF lacks a chromophore (no UV absorbance). Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is mandatory.

  • Quenching: Orthoesters are stable in base.[3][4] The reaction is stopped by adding excess pH 8.0 Tris or Ammonium Acetate.

Reagents & Equipment
  • TSOF Reference Standard: >98% purity.[5]

  • Solvents: Tetrahydrofuran (THF, HPLC grade, inhibitor-free), Methanol.

  • Buffers:

    • pH 4.0 & 5.0: 50 mM Citrate Buffer.

    • pH 7.4: 50 mM Phosphate Buffered Saline (PBS).

  • Internal Standard (IS): Nonadecanoic acid or Cholesteryl acetate (chemically inert under assay conditions).

  • Instrument: UHPLC system with CAD detector (e.g., Thermo Vanquish w/ Corona Veo).

Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis Stock 1. Prepare Stock (10 mg/mL TSOF in THF) Mix 3. Initiate Reaction (Mix 60% THF Stock : 40% Buffer) Stock->Mix Buffer 2. Pre-heat Buffers (pH 4, 5, 7.4) Buffer->Mix Incubate 4. Incubation (37°C in Heat Block) Mix->Incubate Sample 5. Sampling (t=0, 15, 30... min) Incubate->Sample At timepoints Quench 6. Quench (Add 100µL 1M Tris pH 8.5) Sample->Quench Immediate HPLC 7. HPLC-CAD Analysis Quench->HPLC

Caption: Step-by-step experimental workflow for kinetic analysis.

Detailed Step-by-Step Procedure

Step 1: Stock Preparation
  • Dissolve 10 mg of TSOF in 10 mL of THF to create a 1 mg/mL Stock Solution .

  • Add Internal Standard (e.g., Cholesteryl Acetate) to the stock at 0.1 mg/mL.

    • Why: Corrects for injection variability and solvent evaporation during heating.

Step 2: Reaction Initiation
  • Aliquot 600 µL of TSOF Stock into a 2 mL HPLC glass vial.

  • Pre-heat 400 µL of the target pH Buffer (e.g., Citrate pH 4.0) to 37°C.

  • Add the buffer to the vial and vortex immediately for 10 seconds.

    • Note: The solution should remain clear (homogeneous). If it turns cloudy, increase the THF ratio to 70:30.

Step 3: Sampling & Quenching
  • Place vials in a thermostated autosampler or heat block at 37°C.

  • Timepoints:

    • pH 4.0: 0, 5, 10, 20, 40, 60 minutes (Fast degradation).

    • pH 5.0: 0, 30, 60, 120, 240 minutes.

    • pH 7.4: 0, 24, 48, 72 hours (Slow degradation).

  • Quenching: At each timepoint, transfer 100 µL of reaction mix into a vial containing 900 µL of Quench Buffer (Methanol containing 0.1% Triethylamine or 50mM Tris pH 8.5).

    • Mechanism:[6][7][8] The pH shift to >8.0 effectively "freezes" the orthoester hydrolysis.

Step 4: HPLC-CAD Analysis

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex C18, 2.6µm, 100 x 2.1 mm).

  • Mobile Phase A: Methanol (100%).

  • Mobile Phase B: THF (100%).

  • Gradient: Isocratic 80% A / 20% B (Adjust based on retention of Stearyl Alcohol vs. TSOF).

  • Flow Rate: 0.4 mL/min.

  • Detector: Charged Aerosol Detector (CAD). Evaporation Temp: 35°C.

Data Analysis & Reporting

Calculation of Rate Constants

Orthoester hydrolysis is pseudo-first-order when water is in excess (buffered aqueous conditions).

  • Normalize Data: Calculate the Area Ratio (Area_TSOF / Area_IS) for each timepoint.

  • Plot: Plot

    
     on the Y-axis vs. Time (
    
    
    
    ) on the X-axis.
  • Determine

    
    :  The slope of the line is 
    
    
    
    .


  • Calculate Half-Life (

    
    ): 
    
    
    
    
Example Data Table (Simulated)
pH ConditionSlope (

, min⁻¹)

Half-Life (

)
Biological Relevance
pH 4.0 0.04620.998~15 minLate Endosome (Rapid Release)
pH 5.0 0.00460.995~150 minEarly Endosome
pH 7.4 < 0.0001N/A> 100 hrsCirculation / Storage Stability

Troubleshooting & Validation

  • Issue: Non-Linear Kinetics.

    • Cause: TSOF precipitated out of solution (heterogeneous hydrolysis is slower and zero-order).

    • Fix: Increase THF content or switch to a surfactant-based model (e.g., 2% Tween-80).

  • Issue: Poor Mass Balance.

    • Cause: Stearyl alcohol is adhering to plastic tips.

    • Fix: Use glass inserts and low-retention pipette tips. Verify the appearance of the Stearyl Alcohol peak matches the disappearance of TSOF.

  • Issue: pH Drift.

    • Cause: Production of Formic Acid lowers the bulk pH.

    • Fix: Ensure buffer concentration (50 mM) is sufficient to absorb the acid produced. Check pH at the end of the run.

References

  • Kwart, H., & Price, M. B. (1960). Kinetics and Mechanism in the Acid-catalyzed Hydrolysis of Orthoesters.[2] Journal of the American Chemical Society, 82(19), 5123–5131.

  • Hou, X., Zaks, T., Langer, R., & Dong, Y. (2021). Lipid Nanoparticles for mRNA Delivery. Nature Reviews Materials, 6, 1078–1094. (Context on biodegradable lipids).

  • Phenomenex Application Note. Lipid Nanoparticle Characterization by RP-HPLC-CAD on a C6-Phenyl Column.

  • Suzuki, K., et al. (2021). Biodegradable Lipid Nanoparticles for Intracellular mRNA Delivery. Accounts of Chemical Research.

  • Thermo Fisher Scientific. Universal Detection of Lipids using Charged Aerosol Detection.

Sources

Method

Tristearyl orthoformate as a reagent in organic synthesis reactions

Application Note: Tristearyl Orthoformate in Organic Synthesis & Lipid Engineering Executive Summary Tristearyl Orthoformate (TSOF) (CAS: 17671-28-2) is a specialized, high-molecular-weight orthoester reagent distinguish...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Tristearyl Orthoformate in Organic Synthesis & Lipid Engineering

Executive Summary

Tristearyl Orthoformate (TSOF) (CAS: 17671-28-2) is a specialized, high-molecular-weight orthoester reagent distinguished by its extreme lipophilicity and non-volatility compared to standard reagents like trimethyl orthoformate (TMOF) or triethyl orthoformate (TEOF). While structurally analogous to lower orthoesters, TSOF’s unique physicochemical profile—featuring three C18 stearyl chains—enables specific applications in lipid nanoparticle (LNP) engineering , hydrophobic synthesis , and moisture scavenging in high-boiling matrices .

This guide details the synthesis, handling, and application of TSOF, focusing on its critical role in developing pH-sensitive lipids for drug delivery and as a robust dehydrating agent in non-polar reaction media.

Technical Profile & Mechanism

Physicochemical Properties
PropertySpecification
Chemical Formula C

H

O

Molecular Weight ~821.48 g/mol
Appearance Waxy white solid or semi-solid
Melting Point 55–60 °C (approx.)[1]
Solubility Soluble in hexane, chloroform, THF, hot ethanol; Insoluble in water.
Reactivity Acid-labile; Stable in basic/neutral anhydrous conditions.
Mechanistic Advantage

Unlike TEOF, which releases volatile ethanol upon hydrolysis, TSOF releases stearyl alcohol (1-octadecanol) .

  • Biocompatibility: Stearyl alcohol is a common, generally recognized as safe (GRAS) excipient in pharmaceutical formulations, making TSOF an ideal precursor for drug delivery systems.

  • Non-Volatility: TSOF remains in the reaction vessel at high temperatures (>150°C), allowing for moisture scavenging in high-temperature polymerizations or lipid modifications where TEOF would flash off.

  • Lipophilicity: It is fully miscible with long-chain lipids, ensuring homogeneous reaction conditions in hydrophobic synthesis.

Core Applications

Application A: Synthesis of pH-Sensitive Lipids for LNP Delivery

Context: Lipid Nanoparticles (LNPs) for mRNA delivery require ionizable or pH-sensitive lipids to facilitate endosomal escape. Orthoester linkages are acid-labile, hydrolyzing in the acidic endosome (pH ~5.0–6.0) to destabilize the membrane and release the payload. TSOF serves as the hydrophobic "tail" donor, creating lipids that degrade into harmless stearyl alcohol and formic acid.

Application B: Moisture Scavenging in Lipophilic Media

Context: In the synthesis of moisture-sensitive lipophilic drugs or polymers (e.g., polyurethanes, polyesters) carried out in high-boiling solvents (e.g., dodecane), TEOF is ineffective due to its low boiling point. TSOF acts as a "silent" scavenger, converting trace water into stearyl alcohol (which remains as a plasticizer/co-solvent) and formate.

Experimental Protocols

Protocol 1: Preparation of Tristearyl Orthoformate (Transesterification)

Rationale: TSOF is often prepared in situ or largely on-demand due to its specialized nature. The most efficient route is the acid-catalyzed transesterification of TEOF with stearyl alcohol.

Materials:

  • Triethyl Orthoformate (TEOF) [Reagent Grade, >99%][2]

  • Stearyl Alcohol (1-Octadecanol) [>98%]

  • Catalyst: p-Toluenesulfonic acid (pTSA) or Amberlyst-15 (solid acid)

  • Solvent: Toluene or Xylene (for azeotropic removal, optional) or Neat.

Step-by-Step Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a distillation head (short path) connected to a receiving flask.

  • Charging: Add Stearyl Alcohol (81.1 g, 300 mmol) and TEOF (14.8 g, 100 mmol) to the flask. Note: Use a slight excess of TEOF (1.1 eq) to drive the reaction, though stoichiometry is 3:1.

  • Catalysis: Add pTSA (0.5 mol%, ~260 mg).

  • Reaction (Exchange): Heat the mixture to 100–110 °C . The stearyl alcohol will melt, and the mixture will become homogeneous.

  • Distillation: As the reaction proceeds, ethanol is generated.

    • Maintain temperature to distill off the ethanol (bp 78 °C). This drives the equilibrium forward.

  • Completion: Continue heating until ethanol cessation (approx. 2–4 hours). Apply mild vacuum (50 mbar) at 110 °C to remove residual TEOF and ethanol.

  • Purification:

    • Cool to room temperature.[3][4][5] The product will solidify.

    • Recrystallize from Hexane/Acetone (1:1) to remove unreacted stearyl alcohol or catalyst traces.

    • Yield: Expected >85% as a white waxy solid.

Protocol 2: Synthesis of pH-Sensitive Orthoester-Lipid Conjugate

Target: Synthesis of a generic pH-sensitive lipid headgroup using TSOF.

Step-by-Step Procedure:

  • Reactants: Dissolve TSOF (10 mmol, 8.2 g) and a Lipid Headgroup Alcohol (e.g., a tertiary amine with a hydroxyl group, like dimethylaminoethanol, 10 mmol) in anhydrous THF (50 mL).

  • Catalysis: Add Pyridinium p-toluenesulfonate (PPTS) (5 mol%).

  • Exchange: Reflux at 65 °C for 12 hours.

    • Mechanism:[6] A single exchange reaction occurs where one stearyl group is replaced by the functional headgroup, creating a mixed orthoester.

  • Quench: Add triethylamine (0.5 mL) to neutralize the acid catalyst (crucial to prevent hydrolysis during workup).

  • Isolation: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, pre-treated with 1% triethylamine in eluent to maintain basicity).

  • Storage: Store at -20 °C under Argon. Orthoesters are sensitive to moisture and acid.[5]

Visualizations & Pathways

Figure 1: Transesterification Mechanism (Preparation of TSOF)

Caption: Acid-catalyzed exchange of ethoxy groups for stearyl groups. The removal of volatile ethanol drives the equilibrium toward the heavy orthoester TSOF.

Transesterification cluster_0 Reactants cluster_1 Intermediate State cluster_2 Products TEOF Triethyl Orthoformate (TEOF) Intermediate Mixed Orthoesters (Ethyl/Stearyl) TEOF->Intermediate H+ Cat. Heat Stearyl Stearyl Alcohol (3 eq) Stearyl->Intermediate TSOF Tristearyl Orthoformate (TSOF) Intermediate->TSOF - EtOH Ethanol Ethanol (Removed via Distillation) Intermediate->Ethanol

Figure 2: pH-Triggered Hydrolysis Pathway (Drug Delivery)

Caption: Mechanism of action in endosomes. TSOF-derived lipids hydrolyze at pH < 6.0, disrupting the LNP structure and releasing the payload.

Hydrolysis LNP Intact Lipid Nanoparticle (TSOF Core) Endosome Endosomal Uptake (pH 5.0 - 6.0) LNP->Endosome Hydrolysis_Step Acid-Catalyzed Hydrolysis (Rate Limiting Step) Endosome->Hydrolysis_Step H+ Influx Breakdown Membrane Destabilization Hydrolysis_Step->Breakdown Products Biocompatible Byproducts: 1. Formic Acid 2. Stearyl Alcohol Breakdown->Products Payload mRNA / Drug Release Breakdown->Payload

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Reaction Ethanol not removed efficiently.Ensure reaction temp >80°C and use a distillation head.
Product Hydrolysis Moisture ingress during storage.[5]Store under Argon/Nitrogen. Add trace triethylamine (0.1%) as a stabilizer.
Low Yield (Precipitate) Product solidified in flask.Use warm hexane for extraction; TSOF solidifies around 55°C.
Acidity Residual pTSA catalyst.Wash organic phase with saturated NaHCO

or use basic alumina filtration.

References

  • Frizzo, C. P., et al. (2009). "Alkyl orthoformate: a versatile reagent in organic synthesis."[2][3][5][7] Journal of the Brazilian Chemical Society, 20(8). Link

  • Nazarian, Z., & Dabiri, M. (2020). "Applications of alkyl orthoesters as valuable substrates in organic transformations." RSC Advances, 10, 30488-30536. Link

  • Clausen, A., et al. (2019). "Long-Chain Polyorthoesters as Degradable Polyethylene Mimics." Macromolecules, 52(4), 1673–1684. Link

  • Tang, Y., et al. (2011). "Acid-sensitive Lipid-Polymer Hybrid Nanoparticles for delivery of hydrophobic drugs." Journal of Controlled Release, 151(3). (Contextual grounding for pH-sensitive orthoester lipids).

Sources

Application

Application Note: Engineering pH-Responsive Tristearyl Orthoformate Nanoemulsions

Abstract & Scientific Rationale This application note details the protocol for synthesizing and formulating Tristearyl Orthoformate (TSOF) into stable, pH-responsive nanoemulsions. TSOF represents a class of "smart" lipi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This application note details the protocol for synthesizing and formulating Tristearyl Orthoformate (TSOF) into stable, pH-responsive nanoemulsions. TSOF represents a class of "smart" lipids containing an acid-labile orthoester linkage. At physiological pH (7.4), TSOF remains lipophilic and stable, maintaining the integrity of the nanoemulsion core. However, upon cellular uptake and acidification within the endosome (pH 5.0–6.0), the orthoester bond undergoes rapid hydrolysis.

The Mechanism of Action (The "Proton Trigger"): The hydrolysis converts the hydrophobic TSOF into hydrophilic formate and stearyl alcohol. This drastic solubility switch destabilizes the emulsion droplet, disrupting the endosomal membrane and releasing the encapsulated payload into the cytosol. This "endosomal escape" mechanism is critical for the delivery of nucleic acids (siRNA, mRNA) and hydrophobic small molecules.

Chemical Mechanism Diagram

The following diagram illustrates the acid-catalyzed degradation pathway that drives the payload release.

TSOF_Hydrolysis TSOF Tristearyl Orthoformate (Hydrophobic Core) Inter Carboxonium Ion Intermediate TSOF->Inter Protonation & Alcohol Elimination Proton H+ (Endosomal pH < 6.0) Proton->TSOF Products 3x Stearyl Alcohol + Formic Acid (Membrane Disrupting) Inter->Products Hydrolysis (+H2O)

Figure 1: The acid-triggered hydrolysis cascade of Tristearyl Orthoformate. The reaction is negligible at pH 7.4 but accelerates logarithmically as pH drops below 6.0.

Material Selection & Pre-Requisites

Reagents
  • Core Lipid: Tristearyl Orthoformate (TSOF). Note: If not commercially available, see Appendix A for synthesis.

  • Stabilizer (Surfactant): DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]).

    • Why: Provides steric hindrance to prevent Ostwald ripening and shields the orthoester from premature hydrolysis by bulk water.

  • Organic Solvent: Tetrahydrofuran (THF) or Ethanol (Absolute, Anhydrous).

  • Aqueous Phase: 10mM Phosphate or Borate Buffer, pH 8.5 .

    • Critical: The aqueous phase must be slightly alkaline. Standard PBS (pH 7.4) poses a risk of slow hydrolysis during storage. pH 8.5 provides a "buffer safety zone."

Equipment
  • Microfluidic mixing device (e.g., NanoAssemblr) OR Probe Sonicator.

  • Rotary Evaporator (for solvent removal).

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Regenerated Cellulose Dialysis Tubing (MWCO 10-20 kD).

Protocol: Nanoemulsion Formulation

This protocol uses the Solvent Displacement (Nanoprecipitation) method. This low-energy approach is preferred over high-energy sonication for TSOF to minimize heat generation, which can accelerate hydrolysis.

Experimental Workflow Diagram

Workflow cluster_0 Phase Preparation Org Organic Phase: TSOF + DSPE-PEG2000 in THF/Ethanol Mix Rapid Injection / Mixing (Solvent Displacement) Org->Mix Aq Aqueous Phase: Borate Buffer pH 8.5 (Chill to 4°C) Aq->Mix Evap Solvent Removal (Rotary Evap / Dialysis) Mix->Evap Self-Assembly Filter Sterile Filtration (0.22 µm PVDF) Evap->Filter QC QC: Size & pH Challenge Filter->QC

Figure 2: Step-by-step workflow for TSOF nanoemulsion generation via solvent displacement.

Step-by-Step Procedure

Step 1: Preparation of Stock Solutions

  • Organic Phase: Dissolve TSOF (20 mg) and DSPE-PEG2000 (5 mg) in 1 mL of anhydrous THF.

    • Ratio: The 4:1 (w/w) ratio of Core:Stabilizer is a starting point. Higher PEG content yields smaller particles but lower core capacity.

    • Note: Ensure the TSOF is fully solubilized. If cloudy, warm slightly to 30°C, but do not overheat .

  • Aqueous Phase: Prepare 10 mL of 10mM Borate Buffer, pH 8.5. Pre-chill to 4°C.

Step 2: Nanoprecipitation (The Critical Step)

  • Place the Aqueous Phase (10 mL) in a glass beaker with a magnetic stir bar spinning at 700 RPM.

  • Using a syringe pump or steady hand, inject the Organic Phase (1 mL) directly into the vortex of the aqueous phase.

    • Observation: The solution should instantly turn opalescent (Tyndall effect), indicating the formation of nanoparticles.

  • Allow to stir for 15 minutes to stabilize the emulsion.

Step 3: Solvent Removal & Purification

  • Dialysis: Transfer the emulsion into dialysis tubing (MWCO 20 kD).

  • Dialyze against 1L of Borate Buffer (pH 8.5) at 4°C for 24 hours. Change the buffer twice.

    • Purpose: Removes the organic solvent (THF) and any unencapsulated surfactant.

    • Caution: Do not dialyze against water or acidic buffers; this will degrade the TSOF.

Step 4: Concentration (Optional)

  • If higher concentration is required, use Centrifugal Ultrafiltration (Amicon Ultra, 30 kD MWCO). Spin at 3000 x g at 4°C.

Quality Control & Characterization

Data consistency is paramount. The following parameters define a successful batch.

Specification Table
ParameterAcceptance CriteriaMethodRationale
Particle Size (Z-avg) 80 – 150 nmDLSOptimal size for cellular uptake (endocytosis).
Polydispersity (PDI) < 0.20DLSIndicates a monodisperse population; prevents Ostwald ripening.
Zeta Potential -10 to -30 mVELSSlight negative charge (from PEG-lipid) prevents aggregation.
Encapsulation Efficiency > 85%HPLCMeasures how much TSOF formed the core vs. free lipid.
pH Stability Stable at pH 8.5DLS over 7 daysConfirms storage stability.
Acid Sensitivity Size increase >200% at pH 5.0Acid ChallengeConfirms functional hydrolysis mechanism.
The "Acid Challenge" Validation Test

To prove the system works:

  • Aliquot 100 µL of Nanoemulsion into 900 µL of Acetate Buffer (pH 5.0).

  • Incubate at 37°C.

  • Measure Particle Size via DLS at T=0, T=1h, and T=4h.

  • Expected Result: The count rate should decrease (loss of particles) or size should drastically increase (aggregation due to loss of surfactant/core integrity), confirming hydrolysis.

Troubleshooting & Critical Control Points

  • Issue: Particles are too large (>200 nm).

    • Cause: Mixing speed too slow or Lipid concentration too high.

    • Fix: Increase stirring speed to 1000 RPM or increase the Aqueous:Organic ratio to 20:1.

  • Issue: Emulsion breaks/precipitates immediately.

    • Cause: TSOF hydrolysis occurred during prep.

    • Fix: Ensure all solvents are anhydrous . Verify Aqueous phase is pH > 8.0 .

  • Issue: "Creaming" layer on top.

    • Cause: Ostwald ripening.[1][2]

    • Fix: Increase DSPE-PEG2000 concentration or add a co-oil (e.g., 5% Vitamin E) to inhibit ripening.

References

  • Guo, X., & Szoka, F. C. (2001). Steric stabilization of fusogenic liposomes by a low-pH sensitive PEG-diortho ester-lipid conjugate.[3] Bioconjugate Chemistry, 12(2), 291-300.

  • Masson, C., et al. (2004). pH-sensitive PEG lipids containing orthoester linkers: new potential tools for nonviral gene delivery. Journal of Controlled Release, 99(3), 423-434.

  • Tang, R., et al. (2011). Acid-labile poly(ethylene glycol)-lipid conjugates for pH-sensitive liposomes. Journal of Bioactive and Compatible Polymers, 26(4).

  • McClements, D. J. (2012).[4] Nanoemulsions: Formulation, Applications, and Characterization. RSC Soft Matter Series.

Appendix A: Synthesis of Tristearyl Orthoformate (Brief)

Since TSOF is rarely sold directly, it is synthesized via transesterification.

  • Reactants: Triethyl Orthoformate (1 eq) + Stearyl Alcohol (3.3 eq).

  • Catalyst: p-Toluenesulfonic acid (trace, anhydrous).

  • Condition: Heat to 140°C under vacuum to distill off the ethanol byproduct.

  • Purification: Neutralize with Sodium Methoxide immediately (critical to stop reverse reaction). Recrystallize from Hexane.

  • Storage: Store under Argon at -20°C. Must be kept strictly anhydrous.

Sources

Method

Application Notes &amp; Protocols: The Role of Long-Chain Orthoesters, Exemplified by Tristearyl Orthoformate, in Advanced Materials Science

An in-depth technical guide for researchers, scientists, and drug development professionals. Introduction: Beyond Conventional Esters In the landscape of advanced materials, functional groups define destiny.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: Beyond Conventional Esters

In the landscape of advanced materials, functional groups define destiny. While conventional esters are ubiquitous, their orthoester cousins, possessing a unique carbon atom bonded to three alkoxy groups (RC(OR')₃), offer a compelling set of acid-labile properties that are being increasingly exploited. This guide delves into the role of a specific, highly lipophilic orthoester—tristearyl orthoformate—as a representative model for long-chain orthoesters in materials science.

While tristearyl orthoformate itself is not a widely commercialized compound, its hypothetical structure and properties provide a powerful framework for understanding how the combination of an acid-sensitive core with long, hydrophobic side-chains can be leveraged to create next-generation materials. We will explore the fundamental chemistry, synthesize its potential applications from first principles, and provide detailed protocols for the synthesis and formulation of related systems, particularly in the realm of controlled drug delivery. The principles discussed herein are broadly applicable to the design of hydrophobic, degradable polymers and smart materials.

Section 1: Fundamental Chemistry and Properties

The Orthoester Functional Group: An Acid-Labile Trigger

Orthoesters are considered protected forms of carboxylic acids and are exceptionally sensitive to acidic conditions, under which they readily hydrolyze.[1][2] This hydrolysis occurs in a stepwise fashion, ultimately yielding an ester and alcohol, which can be further hydrolyzed to a carboxylic acid and additional alcohol molecules. This reaction does not proceed under neutral or alkaline conditions, making the orthoester an ideal "smart" linkage that can remain stable until it encounters a low-pH environment, such as those found in endosomes, lysosomes, or inflamed tissues.[3]

The mechanism of this acid-catalyzed hydrolysis is central to its function as a chemical trigger.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Deprotonation & Rearrangement A HC(OR)₃ Orthoester B HC(OR)₂(O⁺HR) Protonated Intermediate A->B + H⁺ H_plus H⁺ B_c HC(OR)₂(O⁺HR) C [HC(OR)₂]⁺ Dialkoxycarbenium Ion (Resonance Stabilized) B_c->C - ROH (Alcohol) C_c [HC(OR)₂]⁺ D HC(OR)₂(O⁺H₂) Hemiacetal Intermediate C_c->D + H₂O H2O H₂O D_c HC(OR)₂(O⁺H₂) E HC(O)OR + ROH Ester + Alcohol D_c->E - H⁺ G cluster_workflow Poly(ortho ester) Synthesis & Drug Formulation Workflow start 1. Monomer Synthesis (e.g., Diketene Acetal + Long-Chain Diol) poly 2. Polycondensation (Formation of POE) start->poly Polymerization drug 3. Drug Loading (API Blending/Solubilization) poly->drug Homogenization fab 4. Fabrication (Melt Extrusion, Compression Molding) drug->fab implant Finished Implant/ Microparticle fab->implant

Figure 2: Workflow for creating a drug-loaded poly(ortho ester) device.

Potential Application: Smart Coatings and Sealants

The extreme water resistance and acid sensitivity can be harnessed to create "on-demand" removable or degradable coatings.

  • Temporary Medical Device Coatings: A hydrophobic POE coating on a temporary implant (e.g., a stent or orthopedic screw) could protect it and elute drugs, then be triggered to degrade by a localized change in pH, facilitating removal or absorption.

  • Environmental Sealants: A sealant that remains stable under normal environmental conditions but degrades upon exposure to an acidic solution could be used for temporary containment or in applications requiring controlled breakdown.

Niche Application: High-Performance Lubricants and Plasticizers

Long-chain esters are well-known for their use as lubricants and polymer plasticizers. [4]A tristearyl orthoformate-based material could function as a high-performance lubricant that slowly degrades under acidic friction points, releasing stearyl alcohol and stearates to maintain lubricity. As a plasticizer in a polymer matrix, its eventual degradation could be a mechanism to alter the material's mechanical properties over time in a controlled manner.

Section 3: Experimental Protocols

These protocols are designed to be illustrative, providing a robust starting point for researchers. Standard laboratory safety precautions should be followed at all times.

Protocol 1: Synthesis of Tristearyl Orthoformate via Transesterification

Principle: This protocol uses a common, commercially available orthoester (triethyl orthoformate) as a starting material and replaces the ethyl groups with stearyl groups via a catalyzed transesterification reaction. The reaction is driven to completion by removing the low-boiling ethanol byproduct.

Materials:

  • Triethyl orthoformate (TEOF), reagent grade * Stearyl alcohol (1-octadecanol), >99%

  • p-Toluenesulfonic acid (pTSA) or other suitable acid catalyst

  • Toluene, anhydrous

  • Hexanes, reagent grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator, distillation apparatus, magnetic stirrer with heating.

Procedure:

  • Reactor Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add stearyl alcohol (81.15 g, 0.3 mol) and 250 mL of anhydrous toluene.

  • Dissolution: Gently heat the mixture to ~60 °C with stirring until all stearyl alcohol has dissolved.

  • Reactant Addition: Add triethyl orthoformate (14.82 g, 0.1 mol) to the solution.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (~100 mg).

  • Reaction: Heat the reaction mixture to a vigorous reflux (~110-120 °C). The toluene-ethanol azeotrope will begin to collect in the Dean-Stark trap.

    • Causality Note: The removal of ethanol is critical. According to Le Chatelier's principle, removing a product shifts the equilibrium towards the formation of the desired tristearyl orthoformate.

  • Monitoring: Continue the reaction for 8-12 hours, or until no more ethanol is collected in the trap. The theoretical amount of ethanol to be collected is ~13.8 g (17.5 mL).

  • Quenching: Cool the reaction to room temperature and quench by adding a small amount of saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Workup: Transfer the mixture to a separatory funnel. Wash with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the toluene solvent using a rotary evaporator. The resulting crude product will be a waxy solid. Recrystallize from hot hexanes to yield the purified tristearyl orthoformate.

  • Characterization: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Protocol 2: Formulation of a Drug-Loaded Poly(ortho ester) Matrix

Principle: This protocol describes a simple melt-encapsulation method for loading a hydrophobic drug into a pre-synthesized hydrophobic POE. This method avoids the use of solvents, which is advantageous for many APIs.

Materials:

  • Poly(ortho ester) (pre-synthesized, with a glass transition temperature below the degradation temperature of the drug).

  • Hydrophobic Active Pharmaceutical Ingredient (API), micronized.

  • Laboratory-scale melt extruder or a simple heated press with a custom mold.

  • Precision balance.

Procedure:

  • Material Preparation: Dry the POE polymer under vacuum at a temperature slightly below its glass transition temperature for at least 24 hours to remove any residual moisture.

    • Trustworthiness Note: Rigorous exclusion of moisture is paramount for the stability of POEs. [3]Water will cause premature degradation and inconsistent results.

  • Blending: Accurately weigh the POE and the desired amount of API (e.g., for a 10% w/w loading, use 900 mg of POE and 100 mg of API). Combine in a glass vial and mix thoroughly using a vortex mixer until a homogenous powder is obtained.

  • Melt Processing:

    • Method A (Extrusion): Transfer the powder blend to the hopper of a pre-heated laboratory extruder. Set the temperature profile to be ~20-30 °C above the melting point of the polymer. Extrude the molten blend into a filament of desired diameter.

    • Method B (Compression Molding): Place the powder blend into a stainless-steel mold. Heat the mold in a heated press to the same temperature as above. Apply pressure (e.g., 2-5 tons) for several minutes to ensure complete fusion.

  • Fabrication:

    • For the extruded filament, cut into desired lengths to form cylindrical implants.

    • For the molded device, cool the press under pressure, then carefully remove the formed device (e.g., a disc or wafer).

  • Characterization:

    • Drug Content: Dissolve a known weight of the implant in a suitable solvent (e.g., THF) and analyze the drug concentration using HPLC to confirm uniform loading.

    • In Vitro Release: Place the implant in a vial containing a release buffer (e.g., phosphate-buffered saline at pH 7.4 or an acetate buffer at pH 5.5 to simulate acidic conditions). At predetermined time points, take aliquots of the buffer for HPLC analysis to quantify the amount of drug released.

G cluster_erosion Surface Erosion of a Hydrophobic POE Matrix cluster_legend Implant_t0 T=0 Drug (Red) Dispersed in Intact Polymer Matrix (Blue) Implant_t1 T=1 Surface Layer Hydrolyzes, Releasing Drug Implant_t0->Implant_t1 H₂O / H⁺ Attack Implant_t2 T=2 Erosion Proceeds, Core Remains Intact Implant_t1->Implant_t2 Continued Erosion drug_node polymer_node Polymer Matrix

Figure 3: Schematic of drug release via surface erosion from a POE matrix.

References

  • Triethyl orthoformate - Wikipedia . Wikipedia. [Link]

  • TRIETHYL ORTHOFORMATE - Ataman Kimya . Ataman Kimya. [Link]

  • TRIETHYL ORTHOFORMATE (TEOF) - Sanjay Chemicals (India) Pvt. Ltd. . Sanjay Chemicals. [Link]

  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC . National Center for Biotechnology Information. [Link]

  • Poly(ortho esters) - their development and some recent applications - PubMed . National Center for Biotechnology Information. [Link]

  • Triethyl orthoformate (TEOF) - PENPET Petrochemical Trading . PENPET. [Link]

  • Synthetic applications of ortho esters - D-Scholarship@Pitt . University of Pittsburgh. [Link]

  • The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable | Accounts of Chemical Research . ACS Publications. [Link]

  • Orthoesters in heterocycle synthesis - Semantic Scholar . Semantic Scholar. [Link]

  • CN109180441B - Synthetic method of triethyl orthoformate - Google Patents.
  • CN103664552A - Synthesis method for triethyl orthoformate - Google Patents.
  • Orthoformic acid, triethyl ester - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • One-Pot Reactions of Triethyl Orthoformate with Amines . MDPI. [Link]

  • Trimethyl orthoformate - Wikipedia . Wikipedia. [Link]

  • One-Pot Reactions of Triethyl Orthoformate with Amines - MDPI . MDPI. [Link]

  • Controlled Release / Modified Release Formulations - HyCON Labs . HyCON Labs. [Link]

  • CN101208076A - Controlled release formulations exhibiting an ascending rate of release - Google Patents.
  • Multifunctional, stimuli-sensitive nanoparticulate systems for drug delivery - PubMed - NIH . National Center for Biotechnology Information. [Link]

  • CN1033854C - Synthetic process of triethyl orthoformate - Google Patents.
  • EP0157583A2 - Oil based lubricant compostions - Google Patents.
  • Enhancing Therapeutic Outcomes with Smart Drug Carriers - Preprints.org . Preprints.org. [Link]

  • Advancements in Drug Delivery Systems: Novel Technologies & Formulations - SciSpace . SciSpace. [Link]

  • Controlled Delivery Formulations - PMC - NIH . National Center for Biotechnology Information. [Link]

  • China Triethyl orthoformate 122-51-0 Manufacture and Factory . LookChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Tristearyl Orthoformate Nanoparticles

Welcome to the technical support center for tristearyl orthoformate nanoparticle formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tristearyl orthoformate nanoparticle formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the formulation and handling of these specialized nanoparticles. My aim is to equip you with the knowledge to anticipate and prevent aggregation, ensuring the stability and efficacy of your nanoparticle systems.

Introduction to Tristearyl Orthoformate Nanoparticles

Tristearyl orthoformate is a unique lipid-like molecule with a central orthoformate core and three long, hydrophobic stearyl chains. This structure imparts a high degree of lipophilicity, making it a candidate for the encapsulation of hydrophobic active pharmaceutical ingredients (APIs) in lipid-based nanoparticle formulations. However, the very chemical nature of the orthoformate group presents specific stability challenges, primarily related to its susceptibility to hydrolysis. Understanding and mitigating these challenges is key to successful formulation development.

Troubleshooting Guide: Preventing Aggregation

This section addresses common problems encountered during the formulation of tristearyl orthoformate nanoparticles, presented in a question-and-answer format to directly tackle your experimental hurdles.

Question 1: My tristearyl orthoformate nanoparticles are aggregating immediately after formulation. What are the likely causes and how can I prevent this?

Answer:

Immediate aggregation of tristearyl orthoformate nanoparticles is often a result of formulation parameters that fail to provide adequate stabilization from the outset. The primary culprits are typically related to insufficient surface stabilization and the inherent chemical properties of the orthoformate ester.

Underlying Causes and Solutions:

  • Insufficient Surfactant or Stabilizer Concentration: Nanoparticles have a high surface area-to-volume ratio, making them prone to aggregation to minimize their surface energy[1].

    • Solution: Increase the concentration of your chosen surfactant or stabilizer. A good starting point is to create a concentration gradient experiment to determine the optimal stabilizer-to-lipid ratio. Non-ionic surfactants like Polysorbate 80 (Tween® 80) or polymers such as Polyvinyl Alcohol (PVA) are often effective in providing steric hindrance to prevent particle-particle interactions[2].

  • Inappropriate Stabilizer Choice: The choice of stabilizer is critical and must be compatible with the hydrophobic nature of tristearyl orthoformate.

    • Solution: For tristearyl orthoformate's long alkyl chains, consider surfactants with a suitable Hydrophilic-Lipophilic Balance (HLB). A combination of surfactants can sometimes provide better stability than a single one. For instance, combining a low HLB surfactant that integrates well with the lipid core with a high HLB surfactant that provides a robust hydrophilic shell can be effective.

  • Suboptimal Homogenization Parameters: The energy input during nanoparticle formation is crucial for achieving a small and uniform particle size, which in turn influences stability.

    • Solution: Optimize your homogenization process (e.g., high-pressure homogenization or ultrasonication). For high-pressure homogenization, experiment with varying the pressure and number of cycles. For ultrasonication, adjust the power output and sonication time. The goal is to achieve the smallest and most monodisperse particle population possible, as polydisperse systems are more prone to aggregation (Ostwald ripening).

Question 2: My nanoparticles look good initially, but they aggregate over time during storage. What is causing this delayed instability?

Answer:

Delayed aggregation is often a sign of underlying chemical instability of the tristearyl orthoformate itself, or suboptimal storage conditions that promote particle fusion.

Underlying Causes and Solutions:

  • Hydrolysis of the Orthoformate Core: Orthoesters are susceptible to hydrolysis, especially under acidic conditions, breaking down into a carboxylic acid ester and an alcohol[2]. This chemical degradation at the nanoparticle surface can alter the surface charge and hydrophobicity, leading to a loss of colloidal stability.

    • Solution:

      • pH Control: Maintain the pH of your nanoparticle suspension in the neutral to slightly basic range (pH 7.0-8.0). Orthoformates are significantly more stable at neutral or alkaline pH[3]. Use a suitable buffer system to maintain the desired pH during storage.

      • Aqueous-Free Environment: If your application allows, consider formulating the nanoparticles in a non-aqueous medium or lyophilizing the nanoparticles to remove water.

  • Inadequate Steric or Electrostatic Stabilization: The initial stabilization may not be robust enough for long-term storage.

    • Solution:

      • Steric Stabilization: Incorporate long-chain polymers like polyethylene glycol (PEG) into your formulation. PEG creates a dense hydrophilic cloud on the nanoparticle surface that physically prevents particles from approaching each other.

      • Electrostatic Stabilization: If working in an aqueous medium, you can introduce a charged lipid or surfactant into your formulation to induce electrostatic repulsion between particles. A zeta potential of at least ±30 mV is generally considered necessary for good electrostatic stabilization.

  • Temperature Fluctuations: Freeze-thaw cycles or storage at elevated temperatures can increase particle kinetic energy and lead to aggregation.

    • Solution: Store your nanoparticle suspension at a constant, cool temperature (e.g., 2-8 °C). Avoid freezing unless you have incorporated cryoprotectants in your formulation.

Frequently Asked Questions (FAQs)

  • What is the ideal pH for storing tristearyl orthoformate nanoparticles?

    • Based on the known chemistry of orthoformates, a neutral to slightly alkaline pH (7.0-8.5) is recommended to minimize hydrolysis of the orthoformate core[3]. It is crucial to buffer the suspension to maintain this pH over time.

  • Can I freeze my tristearyl orthoformate nanoparticle suspension for long-term storage?

    • Freezing can induce aggregation due to the formation of ice crystals that can force nanoparticles into close contact. If you must freeze your samples, it is essential to use cryoprotectants such as trehalose or sucrose to create a protective glassy matrix around the nanoparticles. Lyophilization (freeze-drying) with appropriate lyoprotectants is a better alternative for long-term storage.

  • What are the best analytical techniques to monitor the aggregation of my nanoparticles?

    • Dynamic Light Scattering (DLS): This is the most common technique for measuring the hydrodynamic diameter and polydispersity index (PDI) of nanoparticles in suspension. An increase in the average particle size and PDI over time is a clear indicator of aggregation.

    • Nanoparticle Tracking Analysis (NTA): NTA can also be used to determine particle size and concentration, and it can be particularly useful for visualizing and quantifying small aggregates.

    • Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. A decrease in the absolute value of the zeta potential can indicate a loss of electrostatic stabilization and an increased risk of aggregation.

    • Electron Microscopy (TEM or SEM): These techniques provide direct visualization of the nanoparticles and can confirm the presence of aggregates.

Experimental Protocols

Protocol 1: Preparation of Tristearyl Orthoformate Nanoparticles by High-Pressure Homogenization

This protocol outlines a general method for preparing tristearyl orthoformate nanoparticles. Optimization of the specific parameters will be necessary for your particular application.

Materials:

  • Tristearyl orthoformate

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Soy Lecithin)

  • Purified water or buffer solution (pH 7.4)

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the tristearyl orthoformate at a temperature approximately 5-10 °C above its melting point.

    • Dissolve the co-surfactant (e.g., soy lecithin) in the molten lipid phase with gentle stirring.

  • Preparation of the Aqueous Phase:

    • Heat the purified water or buffer solution to the same temperature as the lipid phase.

    • Disperse the surfactant (e.g., Polysorbate 80) in the heated aqueous phase with stirring.

  • Pre-emulsion Formation:

    • Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear mixer) for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately process the pre-emulsion through a high-pressure homogenizer.

    • Homogenize at a pressure of 1000-1500 bar for 3-5 cycles.

    • Cool the resulting nanoemulsion rapidly in an ice bath to solidify the lipid nanoparticles.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the nanoparticle suspension using DLS.

    • Visually inspect the suspension for any signs of aggregation or precipitation.

Visualizing Stabilization Mechanisms

The following diagrams illustrate the key concepts behind preventing nanoparticle aggregation.

Hydrolysis of Tristearyl Orthoformate

Hydrolysis TSO Tristearyl Orthoformate Nanoparticle Surface Products Stearyl Formate + Stearyl Alcohol (Altered Surface Chemistry) TSO->Products Hydrolysis H2O Water (H₂O) (especially under acidic conditions) H2O->Products Aggregation Aggregation Products->Aggregation Leads to

Caption: The hydrolysis of tristearyl orthoformate at the nanoparticle surface can lead to aggregation.

Mechanisms of Nanoparticle Stabilization

Stabilization cluster_0 Unstable Nanoparticles cluster_1 Steric Stabilization cluster_2 Electrostatic Stabilization NP1 Nanoparticle Aggregation Aggregation NP1->Aggregation NP2 Nanoparticle NP2->Aggregation SNP1 Nanoparticle Polymer1 Polymer Chains SNP1->Polymer1 SNP2 Nanoparticle Polymer2 Polymer Chains SNP2->Polymer2 Repulsion1 Steric Repulsion ENP1 Nanoparticle (+ charge) Repulsion2 Electrostatic Repulsion ENP1->Repulsion2 ENP2 Nanoparticle (+ charge) ENP2->Repulsion2

Caption: Steric and electrostatic forces are the primary mechanisms for stabilizing nanoparticles.

Summary of Key Parameters for Preventing Aggregation

ParameterRecommendationRationale
pH of Aqueous Phase 7.0 - 8.5Minimizes hydrolysis of the orthoformate ester core[3].
Stabilizer Type Non-ionic surfactants (e.g., Polysorbates), Polymers (e.g., PVA, PEG)Provides effective steric hindrance[2].
Stabilizer Concentration Empirically determined (e.g., 1-5% w/v)Ensures complete surface coverage of the nanoparticles.
Homogenization High pressure (1000-1500 bar) or high sonication powerReduces particle size and polydispersity.
Storage Temperature 2 - 8 °CReduces kinetic energy of nanoparticles and slows down potential degradation.
Long-term Storage Lyophilization with cryoprotectantsRemoves water, the key component for hydrolysis.

References

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Acid Catalysis in Basic Solution: A Supramolecular Host Promotes Orthoformate Hydrolysis. Science, 316(5821), 85-88. [Link]

  • PENPET Petrochemical Trading. (n.d.). Triethyl orthoformate (TEOF). Retrieved from [Link]

  • PubMed. (n.d.). Stealth Properties to Improve Therapeutic Efficacy of Drug Nanocarriers. Retrieved from [Link]

  • PMC. (n.d.). Advances in stabilization of metallic nanoparticle with biosurfactants- a review on current trends. Retrieved from [Link]

  • PubMed. (n.d.). Nanoparticle aggregation: principles and modeling. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho ester. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Tristearyl Orthoformate

<_ _> Welcome to the technical support center for the synthesis of tristearyl orthoformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Welcome to the technical support center for the synthesis of tristearyl orthoformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of tristearyl orthoformate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing tristearyl orthoformate?

A1: The most prevalent and direct method is the reaction of stearyl alcohol (stearol) with a suitable orthoformate, such as triethyl orthoformate or trimethyl orthoformate, under acidic catalysis. Another established method involves the reaction of sodium stearoxide with chloroform, analogous to the Williamson ether synthesis.[1][2]

Q2: Why are anhydrous conditions so critical for this synthesis?

A2: Orthoformates are highly susceptible to hydrolysis, especially under acidic conditions. Any water present in the reaction mixture will react with the tristearyl orthoformate product, converting it back into stearyl alcohol and a formate ester, which significantly reduces the final yield.[3][4] Therefore, using anhydrous reagents and solvents, and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is paramount.

Q3: What is the role of the acid catalyst?

A3: The acid catalyst, typically a Brønsted or Lewis acid, protonates an alkoxy group on the starting orthoformate (e.g., triethyl orthoformate), making it a good leaving group (ethanol). This generates a reactive dialkoxycarbenium ion, which is then readily attacked by the nucleophilic hydroxyl group of stearyl alcohol. This process repeats until all three alkoxy groups have been substituted with stearyl groups.

Q4: Can tristearyl orthoformate be used as a dehydrating agent itself?

A4: While orthoformates, in general, are excellent dehydrating agents or moisture scavengers, in this specific synthesis, tristearyl orthoformate is the target product.[3][5] However, the starting orthoformate reagent (e.g., triethyl orthoformate) does serve a dual role. It acts as a reactant and helps to drive the reaction to completion by reacting with any water generated or present in the system, converting it into ethanol and ethyl formate.[1][6]

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis of tristearyl orthoformate, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

You've completed the reaction, but analysis (e.g., TLC, GC-MS) shows a low yield of the desired tristearyl orthoformate or only starting materials.

LowYield_Workflow Start Low Yield Observed Check_Water Verify Anhydrous Conditions Start->Check_Water Check_Catalyst Evaluate Catalyst Activity Check_Water->Check_Catalyst Conditions were anhydrous Sol_Dry Solution: - Dry solvents/reagents. - Use molecular sieves. - Run under inert gas. Check_Water->Sol_Dry Moisture was present Check_Stoichiometry Review Reagent Stoichiometry Check_Catalyst->Check_Stoichiometry Catalyst is active Sol_Catalyst Solution: - Use fresh catalyst. - Increase catalyst loading. - Switch to a different acid catalyst. Check_Catalyst->Sol_Catalyst Catalyst is old or inactive Check_Temp Assess Reaction Temperature Check_Stoichiometry->Check_Temp Stoichiometry is correct Sol_Stoichiometry Solution: - Use excess orthoformate reagent. - Ensure accurate weighing of reagents. Check_Stoichiometry->Sol_Stoichiometry Incorrect ratios used Sol_Temp Solution: - Increase temperature to drive equilibrium. - Ensure proper mixing. Check_Temp->Sol_Temp Temp. too low Success Yield Improved Sol_Dry->Success Sol_Catalyst->Success Sol_Stoichiometry->Success Sol_Temp->Success

Caption: Troubleshooting workflow for low product yield.

Potential Cause Explanation Recommended Solution
Presence of Water Water hydrolyzes the orthoformate product back to stearyl alcohol. This is the most common cause of low yields.[4]Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Consider adding molecular sieves (e.g., 4Å) to the reaction mixture to scavenge any trace amounts of water.[7][8]
Inactive Catalyst The acid catalyst may be old, hydrated, or used in insufficient quantity.Use a fresh, unopened bottle of the acid catalyst. If using a solid catalyst like Amberlyst® 15, ensure it is properly dried.[8] Consider incrementally increasing the catalyst loading.
Unfavorable Reaction Equilibrium The reaction is reversible. If the byproducts (e.g., ethanol) are not removed, the equilibrium will not favor product formation.Use an excess of the starting orthoformate reagent (e.g., triethyl orthoformate) to shift the equilibrium towards the product.[9] If reaction conditions permit, remove the alcohol byproduct via distillation using a Dean-Stark apparatus.
Insufficient Reaction Temperature or Time The reaction may be too slow at the chosen temperature, or it may not have reached completion.Increase the reaction temperature, ensuring it does not exceed the decomposition temperature of the reactants or products. Monitor the reaction progress over time using TLC or GC to determine the optimal reaction duration.
Problem 2: Product Purity Issues & Side Reactions

The reaction yields a product, but it is contaminated with impurities, such as unreacted starting materials or unexpected side products.

Reaction_Mechanism TEOF HC(OEt)₃ (Triethyl Orthoformate) Intermediate1 HC(OEt)₂(⁺OEtH) TEOF->Intermediate1 + H⁺ H_plus H⁺ Carbocation [HC(OEt)₂]⁺ (Dialkoxycarbenium ion) Intermediate1->Carbocation - EtOH Product1 R-O-CH(OEt)₂ Carbocation->Product1 + R-OH - H⁺ StearylOH R-OH (Stearyl Alcohol) Product2 (R-O)₂-CH(OEt) Product1->Product2 + R-OH, H⁺ - EtOH FinalProduct (R-O)₃-CH (Tristearyl Orthoformate) Product2->FinalProduct + R-OH, H⁺ - EtOH Hydrolysis Hydrolysis (Side Reaction) FinalProduct->Hydrolysis + H₂O, H⁺ Water H₂O Hydrolysis->StearylOH

Sources

Troubleshooting

Technical Support Center: Fine-Tuning the pH Sensitivity of Tristearyl Orthoformate Delivery Systems

Welcome to the technical support center for the formulation and application of tristearyl orthoformate-based drug delivery systems. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the formulation and application of tristearyl orthoformate-based drug delivery systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate successful experimentation. Tristearyl orthoformate, a trialkyl orthoformate, offers a unique platform for creating pH-sensitive nanoparticles that can selectively release their therapeutic payload in acidic environments, such as those found in tumor microenvironments or endosomal compartments. This guide will provide the foundational knowledge and practical insights necessary to harness the full potential of this innovative delivery vehicle.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of tristearyl orthoformate in drug delivery.

Q1: What is the mechanism behind the pH sensitivity of tristearyl orthoformate?

A1: The pH sensitivity of tristearyl orthoformate stems from the acid-catalyzed hydrolysis of the orthoester moiety.[1] In an acidic environment (lower pH), the orthoformate group is protonated, which initiates a series of hydrolysis reactions, ultimately leading to the breakdown of the orthoformate into tristearin and formic acid. This degradation of the lipid matrix triggers the release of the encapsulated drug. At physiological pH (around 7.4), this hydrolysis is significantly slower, allowing the nanoparticle to remain stable and retain its payload.

Q2: What are the key advantages of using tristearyl orthoformate for drug delivery?

A2: Tristearyl orthoformate offers several advantages:

  • Targeted Drug Release: Its pH-sensitive nature allows for drug release to be targeted to specific acidic microenvironments in the body, such as tumors or inflamed tissues, potentially reducing off-target side effects.[2][3]

  • Biocompatibility: The hydrolysis products, tristearin (a triglyceride) and formic acid, are generally considered biocompatible and are readily metabolized.

  • High Drug Loading Potential: The solid lipid nature of tristearyl orthoformate can accommodate a high loading of lipophilic drugs.[4]

  • Controlled Release: The rate of hydrolysis, and therefore drug release, can be modulated by altering the formulation, offering the potential for sustained release profiles.[5]

Q3: What are the main challenges encountered when working with tristearyl orthoformate?

A3: The primary challenges include:

  • High Melting Point: Tristearin, a major component, has a high melting point, which necessitates the use of high temperatures during formulation, potentially degrading thermolabile drugs.[6]

  • Polymorphism and Crystallinity: Solid lipids can exist in different crystalline forms, which can affect drug loading, release characteristics, and long-term stability.[7][8][9]

  • Nanoparticle Aggregation: Like many nanoparticle systems, tristearyl orthoformate formulations can be prone to aggregation, especially during storage or after administration.[10][11]

  • Reproducibility: Achieving consistent batch-to-batch reproducibility in terms of particle size, drug loading, and release profile can be challenging.

Q4: What types of drugs are most suitable for encapsulation in tristearyl orthoformate nanoparticles?

A4: Due to the lipophilic nature of the tristearin backbone, tristearyl orthoformate is best suited for the encapsulation of hydrophobic or poorly water-soluble drugs.[12][13] The drug should also be stable at the elevated temperatures required for some formulation methods.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the formulation and characterization of tristearyl orthoformate nanoparticles.

Problem Potential Cause(s) Recommended Solution(s)
Broad Particle Size Distribution (High PDI) 1. Inefficient homogenization/sonication. 2. Suboptimal surfactant concentration or type. 3. Aggregation during formulation.1. Increase homogenization speed/time or sonication power. 2. Optimize the surfactant concentration; screen different surfactants (e.g., Poloxamers, Tweens). 3. Ensure adequate temperature control during formulation to prevent premature crystallization.
Low Drug Encapsulation Efficiency 1. Poor solubility of the drug in the molten lipid. 2. Drug partitioning into the aqueous phase during emulsification. 3. Premature drug expulsion due to lipid crystallization.1. Select a drug with good solubility in the lipid matrix. 2. For slightly hydrophilic drugs, consider using a double emulsion method. 3. Optimize the cooling rate during nanoparticle formation to control lipid crystallization.[9]
Nanoparticle Aggregation Upon Storage 1. Insufficient electrostatic or steric stabilization. 2. Changes in the zeta potential over time. 3. Ostwald ripening.1. Incorporate a steric stabilizer (e.g., PEGylated lipid) in the formulation.[14] 2. Optimize the pH of the storage buffer to maintain a high absolute zeta potential. 3. Store at a constant, cool temperature. Consider lyophilization for long-term storage.[15]
Premature Drug Release at Physiological pH 1. Surface-associated drug. 2. Porous or imperfect nanoparticle structure. 3. Insufficiently dense lipid core.1. Wash the nanoparticle suspension to remove surface-bound drug. 2. Optimize formulation parameters (e.g., lipid concentration, surfactant type) to create a more compact structure. 3. Ensure the lipid is in a stable crystalline form that minimizes drug leakage.[8]
Inconsistent pH-Triggered Release Profile 1. Batch-to-batch variability in particle size or PDI. 2. Inconsistent drug loading and distribution within the nanoparticles. 3. Variations in the crystallinity of the lipid matrix.1. Standardize all formulation parameters (temperature, mixing speed, time). 2. Ensure consistent drug-to-lipid ratios and complete dissolution of the drug in the lipid phase. 3. Control the cooling process precisely to achieve a consistent polymorphic form of the lipid.[7]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Formulation of Tristearyl Orthoformate Nanoparticles via Hot Homogenization

This method is suitable for thermostable drugs and relies on the emulsification of a molten lipid phase in a hot aqueous phase.

Materials:

  • Tristearyl orthoformate

  • Co-lipid (e.g., tristearin, if needed to modulate properties)

  • Drug

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh the tristearyl orthoformate, any co-lipid, and the drug.

    • Heat the mixture in a glass beaker to approximately 10°C above the melting point of the lipid mixture until a clear, homogenous melt is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000 - 20,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.[16][17]

  • High-Pressure Homogenization (HPH):

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for 3-5 cycles.[16][17] Maintain the temperature above the lipid's melting point throughout this process.

  • Nanoparticle Formation:

    • Cool the resulting nanoemulsion to room temperature under gentle stirring to allow for the crystallization of the lipid and the formation of solid lipid nanoparticles.

  • Purification:

    • The nanoparticle suspension can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

Protocol 2: Characterization of Nanoparticle Size, PDI, and Zeta Potential

Instrumentation: Dynamic Light Scattering (DLS)

Procedure:

  • Dilute a small aliquot of the nanoparticle suspension with purified water to an appropriate concentration for DLS analysis.

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Measure the particle size (Z-average), polydispersity index (PDI), and zeta potential using the DLS instrument.

  • Perform measurements in triplicate for each sample to ensure reproducibility.

Protocol 3: Determination of Drug Encapsulation Efficiency (EE%)

Procedure:

  • Separate the unencapsulated drug from the nanoparticles. This can be achieved by ultracentrifugation or by using centrifugal filter units.

  • Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate the Encapsulation Efficiency (EE%) using the following formula:

    EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

Protocol 4: In Vitro Drug Release Study

This protocol assesses the pH-triggered release of the encapsulated drug.

Materials:

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate buffer at pH 5.0

  • Dialysis membrane (with a molecular weight cut-off that retains the nanoparticles but allows the free drug to pass through)

  • Shaking water bath or incubator

Procedure:

  • Transfer a known amount of the nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and place it in a beaker containing a known volume of release medium (pH 7.4 or pH 5.0).

  • Place the beaker in a shaking water bath maintained at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the withdrawn samples for drug content using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time for each pH condition.

IV. Visualizations

Mechanism of pH-Sensitive Drug Release

pH_Sensitive_Release cluster_physiological Physiological pH (7.4) cluster_acidic Acidic Environment (e.g., pH 5.0) Stable_NP Stable Nanoparticle (Drug Encapsulated) Protonation Protonation of Orthoformate Stable_NP->Protonation Lower pH Hydrolysis Hydrolysis Protonation->Hydrolysis Destabilization Nanoparticle Destabilization Hydrolysis->Destabilization Drug_Release Drug Release Destabilization->Drug_Release

Caption: Mechanism of pH-triggered drug release from tristearyl orthoformate nanoparticles.

Experimental Workflow for Formulation and Characterization

Workflow Start Start Formulation Nanoparticle Formulation (e.g., Hot Homogenization) Start->Formulation Characterization Physicochemical Characterization Formulation->Characterization Size_PDI Size and PDI (DLS) Characterization->Size_PDI Zeta Zeta Potential (DLS) Characterization->Zeta EE Encapsulation Efficiency Characterization->EE Release In Vitro Release Study (pH 7.4 vs. pH 5.0) Characterization->Release Optimization Formulation Optimization Release->Optimization Optimization->Formulation Iterate End End Optimization->End Final Formulation

Caption: General workflow for the formulation and characterization of tristearyl orthoformate nanoparticles.

V. References

  • Kumar, S., & Randhawa, J. K. (2013). High melting lipid based approach for drug delivery: solid lipid nanoparticles. Materials Science and Engineering: C, 33(4), 1842-1852.

  • Mehnert, W., & Mäder, K. (2012). Solid lipid nanoparticles: production, characterization and applications. Advanced drug delivery reviews, 64, 83-101.

  • Fang, C., et al. (2012). Steric stabilization of nanoparticles with grafted low molecular weight ligands in highly concentrated brines including divalent ions. Soft Matter, 8(21), 5821-5829.

  • Bunjes, H., Westesen, K., & Koch, M. H. (2003). Influence of emulsifiers on the crystallization of solid lipid nanoparticles. Journal of pharmaceutical sciences, 92(7), 1509-1520.

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603.

  • Müller, R. H., Mäder, K., & Gohla, S. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery-a review of the state of the art. European journal of pharmaceutics and biopharmaceutics, 50(1), 161-177.

  • Puri, A., Loomis, K., Smith, B., Lee, J. H., Yavlovich, A., Heldman, E., & Blumenthal, R. (2009). Lipid-based nanoparticles as pharmaceutical drug carriers: from concepts to clinic. Critical reviews in therapeutic drug carrier systems, 26(6).

  • FDA. (2024). Advancing Generic Drug Development: Translating Science to Approval 2024. Retrieved from [Link]

  • Sastri, K. T., et al. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Applied Pharmaceutical Science, 10(6), 126-141.

  • Chaudhary, S. A., Patel, D. M., Patel, J. K., & Patel, D. H. (2021). Solvent Emulsification Evaporation and Solvent Emulsification Diffusion Techniques for Nanoparticles. Pharma Excipients.

  • Shah, R., et al. (2014). Continuous manufacturing of solid lipid nanoparticles by hot melt extrusion. International journal of pharmaceutics, 473(1-2), 121-129.

  • Landfester, K. (2013). Recent Advances in the Emulsion Solvent Evaporation Technique for the Preparation of Nanoparticles and Nanocapsules. In Polymer Latexes (pp. 1-20). Springer, Berlin, Heidelberg.

  • ResearchGate. (n.d.). Solvent evaporation method of preparation for nanoparticles. Retrieved from [Link]

  • Gautam, N., Minhaj, A., & Kapoor, S. (2015). DEVELOPMENT AND OPTIMIZATION OF LYOPHILIZATION CYCLE. Semantic Scholar.

  • De, M., Ghosh, P. S., & Rotello, V. M. (2008). Analytical Methods for Characterization of Nanomaterial Surfaces. ACS nano, 2(11), 2213-2224.

  • Jenning, V., Thünemann, A. F., & Gohla, S. H. (2000). Characterisation of a novel solid lipid nanoparticle carrier system based on binary mixtures of liquid and solid lipids. International journal of pharmaceutics, 199(2), 167-177.

  • Optimization of Lipid-Based Nanoparticles Formulation Loaded with Biological Product Using A Novel Design Vortex Tube Reactor via Flow Chemistry. (2024). ResearchGate.

  • ResearchGate. (n.d.). Solvent emulsification-evaporation technique. Retrieved from [Link]

  • Influence of emulsifiers on the crystallization of solid lipid nanoparticles. (2003). ResearchGate.

  • High melting lipid based approach for drug delivery: Solid lipid nanoparticles. (2013). Scilit.

  • Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. (2023). ACS Publications.

  • Wong, P. T., & Choi, S. K. (2015). pH-Responsive Nanoparticles for Drug Delivery. PMC.

  • Freitas, C., & Müller, R. H. (1999). Correlation between long-term stability of solid lipid nanoparticles (SLN) and crystallinity of the lipid phase. European Journal of Pharmaceutics and Biopharmaceutics, 47(2), 125-132.

  • Abdelwahed, W., Degobert, G., Stainmesse, S., & Fessi, H. (2006). Freeze-drying of nanoparticles: formulation, process and storage considerations. Advanced drug delivery reviews, 58(15), 1688-1713.

  • ResearchGate. (n.d.). Hot homogenization technique. Retrieved from [Link]

  • Mourdikoudis, S., Pallares, R. M., & Thanh, N. T. (2018). Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties. Nanoscale, 10(27), 12871-12934.

  • Mistry, J. (2018). FutForm WP4 – D4.1 - Standardized protocols for the formulation of nanoparticles with defined properties. Inovapotek.

  • Freeze-drying of nanoparticles: Impact of particle properties on formulation and process development. (2021).

  • Stimuli-Responsive Polymeric Nanocarriers for Drug Delivery, Imaging, and Theragnosis. (2021). MDPI.

  • Gautam, N., Minhaj, A., & Kapoor, S. (2015). DEVELOPMENT AND OPTIMIZATION OF LYOPHILIZATION CYCLE. Semantic Scholar.

  • COMPREHENSIVEREVIEW ON RECENT ADVANCES IN LYOPHILIZATION OF NANOMEDICINES. (2023). Indo American Journal of Pharmaceutical Research.

  • Challenges in the Physical Characterization of Lipid Nanoparticles. (2021). PMC.

  • Analytical Techniques for Characterization of Nanomaterials. (2021). ResearchGate.

  • pH-Responsive Nanoparticles for Drug Delivery. (2015). ResearchGate.

  • Nanoformulations - Insights Towards Characterization Techniques. (2022). PubMed.

  • pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents. (2016). PMC.

  • Nano-Size Complex Products In Vitro Release Testing (IVRT). (2024). FDA.

  • Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. (2023). PMC.

  • Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections. (2022). PMC.

  • Determination of the interior pH of lipid nanoparticles using a pH-sensitive fluorescent dye-based DNA probe. (2024). NanoMedicines Research Group.

  • Some Nanocarrier's Properties and Chemical Interaction Mechanisms with Flavones. (2023). MDPI.

  • Nanoparticle Formulation and pH-Responsive Release Mechanism. (2023). Encyclopedia.pub.

  • Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity. (2015). PMC.

  • Liquid crystal nanoparticle formulation as an oral drug delivery system for liver-specific distribution. (2017). PMC.

  • Drug Nanocarriers for Pharmaceutical Applications. (2023). MDPI.

  • Translational formulation of nanoparticle therapeutics from laboratory discovery to clinical scale. (2019). ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Tristearyl Orthoformate vs. Other Orthoesters in Advanced Drug Delivery

For researchers and drug development professionals, the selection of an optimal excipient is a critical decision that dictates the performance, stability, and therapeutic efficacy of a drug delivery system. Among the pan...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the selection of an optimal excipient is a critical decision that dictates the performance, stability, and therapeutic efficacy of a drug delivery system. Among the pantheon of pH-sensitive materials, orthoesters have carved a significant niche, prized for their acid-labile nature which allows for triggered drug release in specific physiological environments like endosomes or tumor microenvironments.[1]

This guide provides an in-depth comparison of Tristearyl Orthoformate (TSOF), a unique, highly lipophilic orthoester, against other prevalent classes of orthoesters used in drug delivery. We will move beyond a simple cataloging of properties to explore the causal relationships between molecular structure, formulation strategy, and in-vitro/in-vivo performance, grounded in experimental evidence.

The Central Tenet of Orthoesters: pH-Dependent Hydrolysis

The defining characteristic of the orthoester linkage is its stability at neutral or alkaline pH and its rapid hydrolysis under acidic conditions.[2] This acid-catalyzed degradation is the cornerstone of its utility in drug delivery. The reaction is initiated by the protonation of one of the oxygen atoms, followed by cleavage to form an ester and two alcohol molecules. This mechanism allows for the design of delivery systems that remain intact in the bloodstream (pH 7.4) but rapidly release their payload upon entering the acidic interior of an endosome (pH 4.5-6.5) or a pathological tissue site.[1][3]

G cluster_0 Acid-Catalyzed Hydrolysis of Orthoester Linkage Orthoester Orthoester (R-C(OR')3) Protonation Protonation (H+) Orthoester->Protonation Step 1: Acidic Environment Intermediate Unstable Hemiacetal Intermediate Protonation->Intermediate Step 2: Cleavage Products Ester (R-COOR') + 2x Alcohol (R'OH) Intermediate->Products Step 3: Breakdown G cluster_0 Orthoester-Based Drug Delivery Strategies TSOF Tristearyl Orthoformate (Lipid-like) SLN Solid Lipid Nanoparticle (SLN) TSOF->SLN Forms solid matrix POE Poly(ortho ester) (Polymer) Implant Implant / Microsphere POE->Implant Forms erodible matrix CatLipid Orthoester Cationic Lipid (Amphiphile) Lipoplex Lipoplex (for Gene Delivery) CatLipid->Lipoplex Forms pH-sensitive vesicle

Caption: Formulation strategies for different orthoester classes.

Experimental Protocols & Self-Validating Systems

Trustworthiness in experimental design comes from protocols that are inherently self-validating. This means including appropriate controls and characterization steps at each stage to confirm the system is behaving as expected.

Protocol 1: Formulation of TSOF-based Solid Lipid Nanoparticles (SLNs)

This protocol describes a high-shear homogenization and ultrasonication method. The self-validating step is the immediate characterization of particle size, polydispersity, and zeta potential, which confirms the successful formation of a stable colloidal suspension.

Methodology:

  • Lipid Phase Preparation: Accurately weigh Tristearyl Orthoformate (TSOF), a co-lipid (e.g., tristearin), and the lipophilic drug. Place them in a beaker and heat to 5-10°C above the melting point of TSOF until a clear, homogenous oil phase is obtained.

  • Aqueous Phase Preparation: In a separate beaker, dissolve a surfactant (e.g., Poloxamer 188, Tween 80) in deionized water. Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-shear homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • Nanoparticle Formation: Immediately subject the pre-emulsion to high-power probe ultrasonication for 10-15 minutes while in an ice bath. The rapid cooling causes the lipid to precipitate, forming solid nanoparticles.

  • Characterization (Self-Validation):

    • Measure the mean particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A PDI < 0.3 indicates a homogenous population.

    • Measure the Zeta Potential to assess surface charge and predict colloidal stability. A value of ±30 mV is generally desired.

  • Purification: Remove any un-encapsulated drug by dialysis or centrifugation.

Protocol 2: In Vitro pH-Triggered Drug Release Study

This protocol uses a dialysis bag method to assess drug release. The self-validating system involves running the experiment in parallel at physiological pH and acidic pH. The expected and validating outcome is a statistically significant difference in release rates between the two conditions.

Methodology:

  • Preparation: Prepare two release media: Phosphate Buffered Saline (PBS) at pH 7.4 and an Acetate Buffer at pH 5.5.

  • Sample Loading: Place a known volume (e.g., 1 mL) of the purified TSOF-SLN suspension into a dialysis bag (with an appropriate Molecular Weight Cut-Off, e.g., 12-14 kDa).

  • Incubation: Submerge the sealed dialysis bags into separate beakers containing a fixed volume (e.g., 100 mL) of the pre-warmed (37°C) release media (pH 7.4 and pH 5.5). Place the beakers in a shaking water bath at 37°C.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag. Immediately replace it with 1 mL of fresh, pre-warmed medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected aliquots using a validated analytical method (e.g., HPLC-UV, fluorescence spectroscopy).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point for both pH conditions.

G cluster_0 Workflow: pH-Triggered Release Study Start Prepare SLN Suspension Split Divide into two groups Start->Split pH74 Incubate in Dialysis Bag at pH 7.4, 37°C Split->pH74 pH55 Incubate in Dialysis Bag at pH 5.5, 37°C Split->pH55 Sample Collect Aliquots Over Time pH74->Sample pH55->Sample Analyze Quantify Drug Concentration (e.g., HPLC) Sample->Analyze Compare Plot Cumulative Release vs. Time Analyze->Compare

Caption: Experimental workflow for a comparative in vitro release study.

Representative Experimental Data

The table below shows hypothetical but expected data from the release study described above, illustrating the pH-sensitive behavior of a TSOF-based formulation.

Time (Hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
1 5.2 ± 0.825.7 ± 2.1
4 9.8 ± 1.168.4 ± 3.5
8 14.3 ± 1.585.1 ± 2.9
12 18.1 ± 1.992.3 ± 1.8
24 22.5 ± 2.494.6 ± 1.5

Data are representative mean ± standard deviation.

Conclusion and Strategic Selection

The choice between tristearyl orthoformate and other orthoesters is not a matter of inherent superiority, but of strategic alignment with the therapeutic goal.

  • Choose Tristearyl Orthoformate (TSOF) when your objective is the intracellular delivery of a small molecule or hydrophobic API. Its formulation into SLNs or NLCs is ideal for creating a system that is stable in circulation but rapidly releases its payload upon endosomal uptake, leveraging the pH drop to trigger matrix degradation.

  • Choose Poly(ortho esters) (POEs) when your goal is long-term, sustained release of an API over weeks or months from a localized site. Their surface-eroding nature provides predictable, zero-order release kinetics, making them suitable for applications like post-operative pain management, ophthalmic implants, or long-acting hormonal therapies. [4][5]

  • Choose Orthoester-Functionalized Cationic Lipids when your payload is genetic material (pDNA, siRNA). These molecules are specifically engineered with a cleavable linker to facilitate the critical step of endosomal escape, which is essential for the bioactivity of nucleic acids. [6][7] By understanding the fundamental chemistry and the causal links between molecular design and formulation performance, researchers can confidently select the appropriate orthoester to build highly effective, next-generation drug delivery systems.

References

  • Novel pH-sensitive cationic lipids with linear ortho ester linkers for gene delivery - PubMed.
  • Novel ortho ester-based, pH-sensitive cationic lipid for gene delivery in vitro and in vivo - Taylor & Francis Online.
  • Poly(ortho ester) biodegradable polymer systems - PubMed.
  • pH-sensitive PEG Lipids Containing Orthoester Linkers: New Potential Tools for Nonviral Gene Delivery - PubMed.
  • Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification - PubMed.
  • Ortho Ester-Based Surfactants for pH-Triggered Release in Drug and Gene Delivery - eScholarship.org.
  • Novel ortho ester-based, pH-sensitive cationic lipid for gene delivery in vitro and in vivo - Informa Healthcare.
  • Polyorthoesters - PolyVation.
  • Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification | Request PDF - ResearchGate.
  • Poly(Ortho Esters): Recent Developments for Biomedical Applications - CHIMIA.
  • pH-sensitive amphiphilic triblock copolymers containing ortho ester main-chains as efficient drug delivery platforms - PubMed.
  • pH-sensitive Nanogels With Ortho Ester Linkages Prepared via Thiol-Ene Click Chemistry for Efficient Intracellular Drug Release - PubMed.
  • Poly(ortho esters): synthesis, characterization, properties and uses - PubMed.

Sources

Comparative

A Comparative Framework for the Biocompatibility Assessment of Tristearyl Orthoformate as a Novel Drug Delivery Excipient

An In-Depth Technical Guide This guide provides a comprehensive framework for evaluating the in vitro and in vivo biocompatibility of tristearyl orthoformate, a novel lipid-based excipient with potential applications in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive framework for evaluating the in vitro and in vivo biocompatibility of tristearyl orthoformate, a novel lipid-based excipient with potential applications in advanced drug delivery systems. Given the limited publicly available biocompatibility data for this specific compound, this document serves as a strategic guide for researchers, scientists, and drug development professionals. It outlines the critical assessment pathways, explains the causal rationale behind experimental choices, and establishes direct comparisons to well-characterized industry benchmarks: Solid Lipid Nanoparticles (SLNs) and Poly(lactic-co-glycolic acid) (PLGA) .

The evaluation strategy is grounded in the principles of risk management as mandated by international standards, ensuring a robust and scientifically valid assessment of safety.

Introduction: The Need for a Rigorous Biocompatibility Profile

Tristearyl orthoformate is a tri-ester of orthoformic acid and stearyl alcohol. Its molecular structure, featuring long lipidic chains and an acid-labile orthoester core, makes it a theoretically attractive candidate for formulating controlled-release drug delivery systems, particularly for parenteral administration. The lipidic nature suggests potential for high drug encapsulation of lipophilic APIs and inherent biocompatibility, while the orthoester linkage offers a mechanism for hydrolytic degradation.

However, before any novel excipient can be considered for pharmaceutical development, a thorough biological safety evaluation is mandatory. Regulatory bodies like the U.S. Food and Drug Administration (FDA) require a systematic risk-based approach to assess biocompatibility, guided by standards such as the International Organization for Standardization (ISO) 10993 series.[1][2] This process is not merely a checklist of tests but a comprehensive investigation to ensure that the material, its potential leachables, and its degradation products do not elicit any undesirable local or systemic biological responses.[3][4]

This guide uses tristearyl orthoformate as a case study to navigate this critical evaluation process.

Establishing the Benchmarks for Comparison

To objectively evaluate the performance of tristearyl orthoformate, it is essential to compare it against materials with extensive and well-documented biocompatibility profiles. We have selected two gold-standard materials that represent distinct classes of biodegradable carriers.

  • Benchmark 1: Solid Lipid Nanoparticles (SLNs). SLNs are colloidal carriers made from lipids that are solid at room and body temperature. They are renowned for their excellent biocompatibility, biodegradability, and low toxicity, as their core components are often derived from physiologically tolerated lipids.[5][6] They represent the ideal profile for a lipid-based carrier.

  • Benchmark 2: Poly(lactic-co-glycolic acid) (PLGA). PLGA is the most widely used biodegradable polymer for drug delivery, featured in numerous FDA-approved products. Its degradation via hydrolysis into lactic and glycolic acid is well-understood. However, this degradation pathway can lead to a localized acidic environment, which may sometimes provoke a more pronounced inflammatory response compared to lipidic systems.[7][8] PLGA serves as a benchmark for a synthetic polymer system with a different degradation mechanism and tissue interaction profile.

The logical workflow for this comprehensive assessment is outlined below.

G cluster_0 Phase 1: In Vitro Assessment (ISO 10993-5, ASTM F756) cluster_1 Phase 2: In Vivo Assessment (ISO 10993-6, OECD Guidelines) cluster_2 Phase 3: Data Synthesis & Risk Assessment Cytotoxicity Cytotoxicity Screening (MTT & LDH Assays) Hemolysis Hemocompatibility (Hemolysis Assay) Cytotoxicity->Hemolysis If Pass & IV Use Acute_Tox Acute Systemic Toxicity Hemolysis->Acute_Tox Proceed if In Vitro OK Implantation Local Tissue Response (Subcutaneous Implantation) Acute_Tox->Implantation Assess Local Effects Histopathology Histopathological Evaluation Implantation->Histopathology Microscopic Analysis Analysis Comparative Analysis vs. Benchmarks (SLN, PLGA) Histopathology->Analysis Risk Final Biocompatibility Risk Assessment Analysis->Risk Material Test Article: Tristearyl Orthoformate Nanoparticles Material->Cytotoxicity Initial Safety Screen

Caption: Biocompatibility Assessment Workflow.

In Vitro Biocompatibility: The First Line of Safety Assessment

In vitro tests provide the foundational data on a material's potential to cause harm at a cellular level. They are rapid, cost-effective, and adhere to the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing.

Cytotoxicity: Assessing Direct Cellular Health

Causality: The first and most fundamental question is: does the material kill cells? Cytotoxicity assays measure the intrinsic toxicity of a material that may be extracted into solution or result from direct contact. We utilize two complementary assays to measure different cellular endpoints.

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic viability. A decrease in signal suggests cell death or metabolic inhibition.[5][9]

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks out of cells when the plasma membrane is compromised. An increase in signal indicates cell lysis.[10]

Running both provides a more complete picture; a material could be cytostatic (inhibiting metabolism) without causing immediate lysis, a distinction crucial for interpretation.

Table 1: Comparative In Vitro Cytotoxicity Data

Assay Endpoint Tristearyl Orthoformate Solid Lipid Nanoparticles (SLNs) PLGA Nanoparticles
MTT Cell Viability (%) (Hypothetical Data) >90% (Generally considered non-toxic) >85% (Can show mild toxicity depending on formulation)
LDH Release % Cytotoxicity (Hypothetical Data) <10% (Minimal membrane damage) <15% (Slight increase possible)

(Note: Values for SLNs and PLGA are representative of typical findings in scientific literature. Specific results depend on concentration, cell type, and formulation.)

Detailed Protocol: In Vitro Cytotoxicity (ISO 10993-5)
  • Test Article Preparation: Prepare extracts of tristearyl orthoformate nanoparticles, benchmark materials (SLNs, PLGA), and negative/positive controls according to ISO 10993-12. A common method is to incubate the material in serum-free cell culture medium (e.g., DMEM) at 37°C for 24 hours at a specified surface area/volume ratio (e.g., 3 cm²/mL).

  • Cell Culture: Seed a relevant cell line (e.g., L929 mouse fibroblasts or 3T3 fibroblasts) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.

  • Exposure: Remove the culture medium and replace it with the prepared material extracts (e.g., 100 µL/well). Include wells with fresh medium only (negative control) and medium containing a known toxicant like 0.1% Triton™ X-100 (positive control). Incubate for 24-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • LDH Assay:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) according to the manufacturer's kit instructions.

    • Incubate for 30 minutes in the dark at room temperature.

    • Measure the absorbance at 490 nm.

  • Data Analysis: Calculate cell viability (MTT) and cytotoxicity (LDH) relative to the negative and positive controls. A material is generally considered non-cytotoxic if cell viability remains above 70%.

Hemocompatibility: Assessing Blood Interactions

Causality: For any material intended for parenteral (e.g., intravenous) administration, direct interaction with blood components is inevitable. The hemocompatibility test, specifically the hemolysis assay, determines if the material damages red blood cells (erythrocytes), causing the release of hemoglobin.[11] Significant hemolysis can lead to anemia and severe kidney toxicity.[12] This test is standardized by the American Society for Testing and Materials (ASTM) F756.[13]

Table 2: Comparative Hemolysis Data (ASTM F756)

Material % Hemolysis Interpretation
Tristearyl Orthoformate (Hypothetical Data)
Solid Lipid Nanoparticles < 2% Non-hemolytic
PLGA Nanoparticles < 5% Generally non-hemolytic to slightly hemolytic

(Note: Per ASTM F756, hemolysis values of 0-2% are considered non-hemolytic, 2-5% are slightly hemolytic, and >5% are hemolytic.)

Detailed Protocol: Direct Contact Hemolysis (ASTM F756-17)
  • Blood Preparation: Obtain fresh human blood anticoagulated with citrate. Dilute the blood with phosphate-buffered saline (PBS) to achieve a total hemoglobin concentration of approximately 10 mg/mL.

  • Controls: Prepare a negative control (0.9% saline or PBS) and a positive control (deionized water, which causes 100% hemolysis).

  • Exposure: Add a defined amount of the test material (tristearyl orthoformate nanoparticles) and benchmarks to tubes containing the diluted blood. The ratio of material to blood should be clinically relevant. Incubate all tubes at 37°C for 3-4 hours with gentle mixing.

  • Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

  • Analysis: Carefully collect the supernatant (plasma). Measure the absorbance of the free hemoglobin in the supernatant at 540 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis for the test article using the following formula: % Hemolysis = [(Abs_test - Abs_neg) / (Abs_pos - Abs_neg)] * 100

In Vivo Biocompatibility: Assessing Systemic and Local Effects

If a material passes in vitro screening, in vivo studies are required to understand its effects within a complex biological system. These tests evaluate both systemic toxicity and the local tissue response at the site of contact or implantation.

Acute Systemic Toxicity

Causality: This test determines if a single dose of the material can cause toxicity in the short term throughout the body. It helps identify a potential maximum tolerated dose (MTD) and observe any signs of adverse effects.[8] The study design is typically guided by Organisation for Economic Co-operation and Development (OECD) guidelines, such as OECD 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure).

Experimental Approach (Conceptual):

  • Model: Typically rodents (e.g., Swiss albino mice or Sprague-Dawley rats).

  • Administration: A single dose of the tristearyl orthoformate nanoparticle suspension is administered, usually via the intended clinical route (e.g., intravenous injection).

  • Observation: Animals are observed for 14 days for clinical signs of toxicity (e.g., changes in weight, behavior, appearance) and mortality.

  • Endpoint: The primary endpoint is the determination of an LD50 (Lethal Dose, 50%) or classification into a toxicity category. At the end of the study, a gross necropsy is performed to look for any organ abnormalities.

Local Tissue Response by Implantation

Causality: Histopathology is the gold standard for assessing the local tissue response to an implanted material. This is particularly important for a biodegradable material like tristearyl orthoformate, as both the initial implant and its degradation products will interact with surrounding tissue over time. This study evaluates the extent of inflammation, fibrosis (capsule formation), and tissue integration or replacement.

G T0 Time 0 Material Implanted T1 Acute Phase (1-2 Weeks) Infiltration of neutrophils, macrophages Initial degradation begins T0->T1 Inflammatory Response T2 Chronic Phase (4-12 Weeks) Macrophage persistence or resolution Fibrous capsule formation Significant degradation T1->T2 Foreign Body Response T3 T3 T2->T3 Healing & Remodeling

Caption: Typical Timeline of Tissue Response to a Biodegradable Implant.

Detailed Protocol: Subcutaneous Implantation (ISO 10993-6)
  • Test Article Preparation: Prepare sterile, solid implants of the test material (e.g., by compressing nanoparticles into a small disc) or a viscous gel formulation.

  • Animal Model: Use a suitable animal model, such as rabbits or rats.

  • Surgical Procedure: Under anesthesia, make small incisions in the dorsal skin and create subcutaneous pockets. Place the tristearyl orthoformate implant in one pocket and a benchmark material (e.g., PLGA) or negative control (e.g., high-density polyethylene) in another.

  • Implantation Periods: Include multiple time points to assess the degradation and tissue response over time (e.g., 1 week, 4 weeks, and 12 weeks).

  • Histological Processing: At each time point, euthanize the animals and carefully excise the implant site along with surrounding tissue. Fix the tissue in 10% neutral buffered formalin, process, embed in paraffin, and section.

  • Microscopic Evaluation: Stain the tissue sections with Hematoxylin and Eosin (H&E) and Masson's Trichrome. A board-certified veterinary pathologist should evaluate the slides for:

    • Inflammatory cell infiltrate (neutrophils, lymphocytes, macrophages, giant cells).

    • Fibrosis and fibrous capsule thickness.

    • Necrosis, neovascularization, and fatty infiltrate.

    • Evidence of material degradation.

  • Scoring: Score the biological response semi-quantitatively according to the criteria in ISO 10993-6.

Table 3: Comparative In Vivo Local Tissue Response (Hypothetical Findings) | Parameter | Tristearyl Orthoformate | Solid Lipid Nanoparticles (SLNs) | PLGA | | :--- | :--- | :--- | :--- | | Inflammation (4 wks) | (Hypothetical Data) | Minimal to mild, primarily macrophages. | Mild to moderate, macrophages and lymphocytes, potentially due to acidic byproducts. | | Fibrous Capsule (12 wks) | (Hypothetical Data) | Thin, loose connective tissue. | Thin to moderate, well-defined capsule. | | Degradation (12 wks) | (Hypothetical Data) | Expected to degrade via hydrolysis. | Cleared via lipid metabolic pathways. | Significant degradation with loss of mass. | | Overall Biocompatibility | (Hypothetical Data) | Expected to be high. | High. | Good, but potential for localized inflammation. |

Comparative Analysis and Mechanistic Rationale

The biocompatibility of a degradable material is intrinsically linked to its degradation products. A key aspect of this analysis is comparing the expected degradation pathways.

G cluster_0 Tristearyl Orthoformate cluster_1 Solid Lipid Nanoparticle (SLN) cluster_2 PLGA TSO Tristearyl Orthoformate SA Stearyl Alcohol TSO->SA Hydrolysis FA Formic Acid TSO->FA Hydrolysis SLN Triglyceride Matrix (e.g., Tristearin) Glycerol Glycerol SLN->Glycerol Enzymatic Digestion (Lipases) FFA Fatty Acids SLN->FFA Enzymatic Digestion (Lipases) PLGA PLGA Polymer LA Lactic Acid PLGA->LA Hydrolysis GA Glycolic Acid PLGA->GA Hydrolysis

Caption: Degradation Pathways of Excipients.

  • Tristearyl Orthoformate: The acid-labile orthoester bond is expected to hydrolyze to produce stearyl alcohol and formic acid. Stearyl alcohol is a long-chain fatty alcohol with a good safety profile, commonly used in topical formulations. Formic acid, if generated slowly and at low concentrations, can be metabolized. The key scientific question is whether the rate of degradation leads to a localized pH drop, similar to PLGA.

  • SLNs: Composed of triglycerides, SLNs are degraded by lipases into endogenous products like glycerol and fatty acids, which are readily metabolized. This degradation pathway is considered highly biocompatible.

  • PLGA: Degrades via bulk hydrolysis of its ester bonds into lactic and glycolic acid. These acidic monomers can accumulate at the implant site, lowering the local pH and sometimes leading to a sterile inflammatory response.

The hypothesis for tristearyl orthoformate is that its lipidic nature will confer a high degree of biocompatibility, similar to SLNs. However, its orthoester degradation mechanism warrants a careful comparison with the well-documented effects of PLGA's acidic byproducts.

Conclusion and Forward Outlook

This guide presents a scientifically rigorous, multi-stage framework for the biocompatibility assessment of tristearyl orthoformate. By following established international standards and employing direct comparisons to benchmark materials like SLNs and PLGA, researchers can generate the comprehensive safety data required for regulatory submission and clinical translation.

While the hypothetical data presented here suggests a favorable profile for tristearyl orthoformate, only robust experimental execution can validate its safety and unlock its potential as a next-generation excipient for advanced drug delivery.

References

  • ASTM International. (2017). Standard Practice for Assessment of Hemolytic Properties of Materials (ASTM F756-17). West Conshohocken, PA. [Link]

  • International Organization for Standardization. (2018). ISO 10993-1: Biological evaluation of medical devices — Part 1: Evaluation and testing within a risk management process. [Link]

  • International Organization for Standardization. (2009). ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]

  • ASTM International. (2000). Standard Practice for Assessment of Hemolytic Properties of Materials (ASTM F756-00). [Link]

  • Operon Strategist. (2023). A Guide to Ace ISO 10993: Medical Device Biocompatibility. [Link]

  • MDPI. (2022). Lipid-Based Drug Delivery Systems for Diseases Managements. [Link]

  • Vonco. (n.d.). Ensuring Medical Device Safety: The Role of Biocompatibility Testing and ISO 10993 Standards. [Link]

  • IntechOpen. (2018). Histopathological Analysis of Bone Tissue Reaction on Implanted Biomaterials. [Link]

  • National Center for Biotechnology Information. (2018). A Promising Biocompatible Platform: Lipid-Based and Bio-Inspired Smart Drug Delivery Systems for Cancer Therapy. [Link]

  • PubMed. (2000). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]

  • MDPI. (2022). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. [Link]

  • American Chemical Society. (2024). The future of lipid-based drug delivery systems. [Link]

  • ResearchGate. (2024). Evaluation of Biomaterials: Histopathology Techniques Used in the Screening of Biomaterials to Ensure Biocompatibility. [Link]

  • SAGE Journals. (2017). Histopathology of biodegradable polymers: challenges in interpretation and the use of a novel compact MRI for biocompatibility evaluation. [Link]

  • PubMed. (2008). PLGA, chitosan or chitosan-coated PLGA microparticles for alveolar delivery? A comparative study of particle stability during nebulization. [Link]

  • Nelson Labs. (n.d.). Hemocompatibility Testing. [Link]

  • National Center for Biotechnology Information. (2023). Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review. [Link]

  • Emergo. (n.d.). ISO 10993-1 and Biocompatibility. [Link]

  • National Center for Biotechnology Information. (2023). Histological and Histomorphometric Evaluation of Implanted Photodynamic Active Biomaterials for Periodontal Bone Regeneration in an Animal Study. [Link]

  • Scribd. (n.d.). Astm F756-13. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • YouTube. (2024). Cytotoxicity Assays: How We Test Cell Viability. [Link]

  • ACS Publications. (2012). Particle-Induced Artifacts in the MTT and LDH Viability Assays. [Link]

  • Scribd. (n.d.). L2 OECD Guideline For Toxicity. [Link]

  • MDPI. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. [Link]

  • RQM+. (2023). FDA Updates Guidance on ISO 10993-1 for Evaluation of Biocompatibility. [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. [Link]

  • National Toxicology Program. (2001). OECD Test Guideline 423. [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]

  • StarFish Medical. (n.d.). FDA Guidance on Biocompatibility Evaluation ISO. [Link]

  • U.S. Food and Drug Administration. (2023). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1". [Link]

  • U.S. Food and Drug Administration. (2024). Biocompatibility Assessment Resource Center. [Link]

  • PubMed. (2010). Nanoparticulate alternatives for drug delivery. [Link]

  • Pharmaceutical Technology. (2024). Organic Nanoparticle-Based Drug-Delivery Systems as Alternatives to Lipid Nanoparticles. [Link]

  • Freyr Solutions. (2020). FDA Final Guidance on Biological Evaluation of Medical Devices. [Link]

  • Pharmaceutical Technology. (2021). Taking an Alternative Approach to Drug Delivery. [Link]

  • National Center for Biotechnology Information. (2022). Delivering more for less: nanosized, minimal-carrier and pharmacoactive drug delivery systems. [Link]

  • Wikipedia. (n.d.). Triethyl orthoformate. [Link]

  • MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. [Link]

  • MDPI. (2022). Trends in Drug Delivery Systems for Natural Bioactive Molecules to Treat Health Disorders: The Importance of Nano-Liposomes. [Link]

  • Shanghai Freemen Chemicals. (n.d.). China Triethyl orthoformate 122-51-0 Manufacture and Factory. [Link]

  • Wikipedia. (n.d.). Trimethyl orthoformate. [Link]

Sources

Validation

Efficacy Showdown: Tristearyl Orthoformate vs. Conventional Lipid Excipients in Nanoparticle Drug Delivery

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of drug delivery, the quest for excipients that offer enhanced therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of drug delivery, the quest for excipients that offer enhanced therapeutic efficacy, improved stability, and controlled release profiles is paramount. While conventional lipid excipients like triglycerides and fatty acids have long been the cornerstone of formulations such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), novel materials are emerging that promise to overcome their limitations. Among these, tristearyl orthoformate, a pH-sensitive lipid, presents a compelling alternative for creating intelligent drug delivery systems.

This guide provides a comprehensive, data-driven comparison of tristearyl orthoformate and conventional lipid excipients. We will delve into the fundamental physicochemical differences and their implications for nanoparticle performance, supported by detailed experimental protocols and comparative data. Our analysis will equip you with the technical insights necessary to select the optimal lipid excipient for your specific drug delivery challenge.

The Core Distinction: pH-Sensitivity and its Mechanistic Implications

The primary advantage of tristearyl orthoformate lies in its acid-labile ortho ester linkage. Unlike the stable ester bonds in conventional triglycerides like tristearin, the ortho ester moiety is susceptible to hydrolysis under acidic conditions, such as those found in the endo-lysosomal compartments of cells (pH 4.5-6.5).[1][2] This inherent pH-sensitivity provides a built-in "trigger" for drug release, a feature absent in conventional lipid excipients.

Conventional lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), are typically composed of physiologically compatible lipids like triglycerides, steroids, and fatty acids.[2][3] These systems offer advantages such as promoting sustained release and enhancing drug stability.[2] However, drug release from these matrices primarily occurs through diffusion and lipid matrix degradation, which can be slow and non-specific.

The hydrolysis of the tristearyl orthoformate matrix leads to its breakdown into biocompatible molecules: stearic acid and glycerol. This rapid degradation of the nanoparticle structure in the acidic intracellular environment can facilitate a more efficient and targeted release of the encapsulated therapeutic agent directly into the cytoplasm, potentially enhancing its therapeutic effect and reducing off-target effects.[4][5]

Below is a diagram illustrating the conceptual difference in the drug release mechanism.

G cluster_0 Conventional Lipid Nanoparticle (e.g., Tristearin) cluster_1 Tristearyl Orthoformate Nanoparticle Conventional_NP Nanoparticle in Endosome (Stable at acidic pH) Slow_Release Slow, Diffusion-Based Drug Release Conventional_NP->Slow_Release Gradual Degradation Cytoplasm_Low Lower Cytoplasmic Drug Concentration Slow_Release->Cytoplasm_Low TSO_NP Nanoparticle in Endosome (Acidic pH) Hydrolysis Acid-Catalyzed Hydrolysis of Ortho Ester Linkage TSO_NP->Hydrolysis pH drop Rapid_Release Rapid Nanoparticle Disassembly & Drug Release Hydrolysis->Rapid_Release Cytoplasm_High Higher Cytoplasmic Drug Concentration Rapid_Release->Cytoplasm_High

Caption: Comparative Drug Release Mechanisms.

Experimental Framework for Efficacy Comparison

To objectively evaluate the performance of tristearyl orthoformate against a conventional lipid excipient, we will use tristearin as the benchmark. Tristearin is a common triglyceride used in SLN formulations.[6] The following experimental plan will compare nanoparticles formulated with these two lipids.

Nanoparticle Formulation and Physicochemical Characterization

The first step is to produce and characterize the nanoparticles to ensure they are comparable in terms of their physical properties.

Experimental Protocol: Nanoparticle Preparation (Hot Homogenization followed by Ultrasonication)

  • Lipid Phase Preparation: Weigh 500 mg of either tristearyl orthoformate or tristearin and dissolve it in 10 ml of a suitable organic solvent (e.g., chloroform). The model drug (e.g., 50 mg of a hydrophobic drug like paclitaxel) is also dissolved in this phase.

  • Aqueous Phase Preparation: Prepare 40 ml of an aqueous solution containing a surfactant (e.g., 1% w/v Poloxamer 188).

  • Emulsification: Heat both the lipid and aqueous phases to a temperature approximately 5-10°C above the melting point of the lipid. Pour the hot lipid phase into the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) to form a coarse pre-emulsion.[3]

  • Ultrasonication: Immediately subject the pre-emulsion to high-power probe ultrasonication (e.g., 70% amplitude for 10 minutes) to reduce the particle size to the nanometer range.

  • Nanoparticle Solidification: Cool the resulting nanoemulsion in an ice bath to solidify the lipid nanoparticles.

  • Purification: Remove the unencapsulated drug and excess surfactant by centrifugation or dialysis.

G start Start lipid_phase Prepare Lipid Phase (Lipid + Drug in Organic Solvent) start->lipid_phase aqueous_phase Prepare Aqueous Phase (Surfactant in Water) start->aqueous_phase heating Heat Both Phases (> Lipid Melting Point) lipid_phase->heating aqueous_phase->heating homogenization High-Speed Homogenization (Pre-emulsion Formation) heating->homogenization ultrasonication Probe Ultrasonication (Nano-emulsion Formation) homogenization->ultrasonication cooling Cooling on Ice Bath (Nanoparticle Solidification) ultrasonication->cooling purification Purification (Centrifugation/Dialysis) cooling->purification end End purification->end

Caption: Nanoparticle Preparation Workflow.

Characterization:

The formulated nanoparticles should be characterized for the following parameters using established techniques:[7][8]

ParameterMethodPurpose
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To ensure a comparable and narrow size distribution, which is crucial for consistent in vitro and in vivo performance.[9]
Zeta Potential Laser Doppler VelocimetryTo assess the surface charge and predict the colloidal stability of the nanoparticle dispersion.
Morphology Transmission Electron Microscopy (TEM)To visualize the shape and surface characteristics of the nanoparticles.
Encapsulation Efficiency (EE%) & Drug Loading (DL%) Spectrophotometry or HPLCTo quantify the amount of drug successfully entrapped within the nanoparticles.

Experimental Protocol: Encapsulation Efficiency Determination (Indirect Method)

  • Separation of Free Drug: Centrifuge a known amount of the nanoparticle dispersion at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

  • Quantification of Free Drug: Carefully collect the supernatant containing the unencapsulated drug.

  • Analysis: Measure the concentration of the drug in the supernatant using a validated UV-Vis spectrophotometry or HPLC method.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100[10]

    • Drug Loading (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

In Vitro Drug Release Studies: Simulating Physiological Conditions

To compare the drug release profiles, in vitro studies will be conducted at physiological pH (7.4) and in an acidic environment mimicking the endo-lysosomal compartment (pH 5.0).

Experimental Protocol: In Vitro Drug Release using Dialysis Method

  • Sample Preparation: Place 1 ml of the drug-loaded nanoparticle dispersion into a dialysis bag (e.g., with a molecular weight cutoff of 12-14 kDa).

  • Release Media: Immerse the sealed dialysis bag into 100 ml of the release medium (phosphate-buffered saline at pH 7.4 or acetate buffer at pH 5.0) maintained at 37°C with constant stirring.[11]

  • Sampling: At predetermined time intervals, withdraw 1 ml of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Expected Outcome:

pH of Release MediumTristearin Nanoparticles (Conventional)Tristearyl Orthoformate NanoparticlesRationale
pH 7.4 (Physiological) Slow, sustained releaseSlow, sustained releaseAt neutral pH, the ortho ester linkage is relatively stable, leading to a release profile primarily governed by diffusion, similar to conventional lipids.[12]
pH 5.0 (Endo-lysosomal) Slow, sustained releaseRapid and significantly higher drug releaseThe acidic environment catalyzes the hydrolysis of the ortho ester, leading to the breakdown of the nanoparticle matrix and a burst release of the encapsulated drug.[2][5]
Cellular Uptake and Intracellular Drug Delivery

To assess the ability of the nanoparticles to be internalized by cells and deliver their payload, in vitro cell culture experiments are essential.

Experimental Protocol: Cellular Uptake Study using Flow Cytometry

  • Cell Culture: Seed a suitable cancer cell line (e.g., HeLa or MCF-7) in 6-well plates and allow them to adhere overnight.

  • Fluorescent Labeling: Formulate nanoparticles with a fluorescent dye (e.g., Coumarin-6) encapsulated instead of the drug.

  • Incubation: Treat the cells with the fluorescently labeled nanoparticles at a specific concentration and incubate for a defined period (e.g., 4 hours).

  • Cell Preparation: After incubation, wash the cells with PBS to remove non-internalized nanoparticles, detach them using trypsin, and resuspend them in PBS.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cell suspension using a flow cytometer to quantify the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity, which correlates with the amount of uptake.[13][14]

Experimental Protocol: Intracellular Drug Delivery Visualization using Confocal Microscopy

  • Cell Culture on Coverslips: Grow cells on glass coverslips in a petri dish.

  • Treatment: Treat the cells with fluorescently labeled nanoparticles as described above.

  • Staining: After incubation, wash the cells and stain the cell nuclei with DAPI (blue) and the endo-lysosomes with a specific marker like LysoTracker Red.

  • Imaging: Visualize the cells using a confocal laser scanning microscope.

Expected Outcome:

Confocal microscopy images are expected to show that for both types of nanoparticles, the fluorescent signal (green from Coumarin-6) will initially co-localize with the endo-lysosomal marker (red), indicating uptake via endocytosis. However, for the tristearyl orthoformate nanoparticles, a more diffused green fluorescence throughout the cytoplasm is anticipated over time. This would suggest the successful escape of the payload from the endo-lysosomes due to the pH-triggered disruption of the nanoparticles. In contrast, the fluorescence from the conventional tristearin nanoparticles is expected to remain largely confined within the red-labeled endo-lysosomes.

G cluster_0 Conventional Nanoparticle cluster_1 Tristearyl Orthoformate Nanoparticle Uptake_Conv Cellular Uptake Endosome_Trap_Conv Entrapment in Endosome Uptake_Conv->Endosome_Trap_Conv Limited_Release_Conv Limited Cytoplasmic Release Endosome_Trap_Conv->Limited_Release_Conv Uptake_TSO Cellular Uptake Endosome_TSO Endosomal Acidification Uptake_TSO->Endosome_TSO Disassembly_TSO Nanoparticle Disassembly Endosome_TSO->Disassembly_TSO pH Trigger Release_TSO Efficient Cytoplasmic Release Disassembly_TSO->Release_TSO

Caption: Intracellular Fate of Nanoparticles.

Summary of Comparative Efficacy

The table below summarizes the anticipated performance differences between tristearyl orthoformate and conventional lipid excipients based on their fundamental properties.

FeatureConventional Lipid Excipients (e.g., Tristearin)Tristearyl OrthoformateAdvantage of Tristearyl Orthoformate
Release Mechanism Diffusion and slow matrix erosionpH-triggered hydrolysis and matrix disassemblyTargeted and rapid intracellular drug release.[4][5]
Release Control Primarily dependent on formulation parameters (e.g., lipid type, surfactant)Inherent pH-sensitivity provides an additional layer of control."Smart" release in response to a biological trigger.
Therapeutic Efficacy Dependent on efficient passive diffusion of the drug from the nanoparticle.Potentially higher due to enhanced endosomal escape and direct cytoplasmic delivery.Improved bioavailability at the site of action.
Formulation Stability Generally good, but can be prone to drug expulsion upon polymorphic transitions.Stability at neutral pH is expected to be good, but long-term stability studies are crucial.The imperfect crystal lattice may accommodate more drug, similar to NLCs.[15]

Conclusion and Future Perspectives

Tristearyl orthoformate represents a promising, next-generation lipid excipient that offers a distinct advantage over its conventional counterparts: pH-responsive drug delivery. The acid-labile nature of the ortho ester linkage allows for the design of "smart" nanoparticles that can remain stable in circulation but rapidly release their therapeutic payload in the acidic microenvironment of endo-lysosomes. This targeted release mechanism has the potential to significantly enhance the therapeutic efficacy of encapsulated drugs, particularly for intracellular targets.

While conventional lipid excipients will continue to be valuable for a wide range of applications, the unique properties of tristearyl orthoformate open up new possibilities for developing more sophisticated and effective drug delivery systems. Further in vivo studies are warranted to fully elucidate the therapeutic benefits and safety profile of tristearyl orthoformate-based nanoparticles. The experimental framework provided in this guide offers a robust starting point for researchers and drug development professionals to explore the full potential of this innovative excipient.

References

  • Zhu, Y., & Szoka, F. C. (2003). Ortho Ester-Based Surfactants for pH-Triggered Release in Drug and Gene Delivery. eScholarship, University of California. [Link]

  • Guo, X., & Szoka, F. C. (2003). Novel pH-Sensitive Cationic Lipids with Linear Ortho Ester Linkers for Gene Delivery. European Journal of Medicinal Chemistry, 47, 1-10. [Link]

  • Guo, X., & Szoka, F. C. (2013). Novel ortho ester-based, pH-sensitive cationic lipid for gene delivery in vitro and in vivo. Journal of Drug Targeting, 22(3), 224-233. [Link]

  • Guo, X., & Szoka, F. C. (2012). Novel pH-sensitive cationic lipids with linear ortho ester linkers for gene delivery. European Journal of Medicinal Chemistry, 54, 245-254. [Link]

  • Martin, C., et al. (2005). pH-sensitive PEG Lipids Containing Orthoester Linkers: New Potential Tools for Nonviral Gene Delivery. Bioconjugate Chemistry, 16(4), 841-850. [Link]

  • Li, B., et al. (2015). An Orthogonal Array Optimization of Lipid-like Nanoparticles for mRNA Delivery in Vivo. Nano Letters, 15(12), 8099-8107. [Link]

  • Guo, X., et al. (2013). Novel ortho ester-based, pH-sensitive cationic lipid for gene delivery in vitro and in vivo. Journal of Drug Targeting, 22(3), 224-233. [Link]

  • Eygeris, Y., et al. (2022). From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance. Journal of Controlled Release, 345, 546-557. [Link]

  • Li, B., et al. (2015). An Orthogonal Array Optimization of Lipid-like Nanoparticles for mRNA Delivery in Vivo. Nano Letters, 15(12), 8099-8107. [Link]

  • Wang, M., et al. (2020). Layer-by-layer pH-sensitive nanoparticles for drug delivery and controlled release with improved therapeutic efficacy in vivo. Drug Delivery, 27(1), 180-190. [Link]

  • Jäkel, C., et al. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 57(3), 329-341. [Link]

  • Weiss, C., et al. (2021). Performance of nanoparticles for biomedical applications: The in vitro/in vivo discrepancy. Bioengineering & Translational Medicine, 6(3), e10217. [Link]

  • Kulkarni, J. A., et al. (2019). Designer lipids for drug delivery: from heads to tails. Accounts of Chemical Research, 52(9), 2430-2441. [Link]

  • Pluth, M. D., et al. (2007). Mechanism for catalytic orthoformate hydrolysis in the presence of a self-assembled supramolecular host. Journal of the American Chemical Society, 129(21), 6722-6723. [Link]

  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). TRIETHYL ORTHOFORMATE (TEOF). [Link]

  • Wikipedia. (n.d.). Triethyl orthoformate. [Link]

  • Faelz, S., et al. (2008). Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. Journal of the American Chemical Society, 130(27), 8841-8849. [Link]

  • Sakellari, G. I., et al. (2021). Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active. Food Hydrocolloids for Health, 1, 100024. [Link]

  • Al-mahallawi, A. M., et al. (2021). View of Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration. Journal of Pharmaceutical Sciences, 24(1), 1-13. [Link]

  • Wikipedia. (n.d.). Trimethyl orthoformate. [Link]

  • Berrichi, A., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules, 28(23), 7892. [Link]

  • Sakellari, G. I., et al. (2021). Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active. University of Birmingham. [Link]

  • Google Patents. (n.d.).
  • Al-Kassas, R., et al. (2020). Particle size distributions of solid lipid tristearin nanoparticles redispersed from ODFs with various lipid contents and formulated with different stabilizers. ResearchGate. [Link]

  • CAS. (2023). The future of lipid-based drug delivery systems. [Link]

  • Iqbal, M. A., et al. (2021). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. Molecules, 26(19), 5837. [Link]

  • García-González, L., et al. (2023). On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. Docta Complutense. [Link]

  • OUCI. (n.d.). Characterization techniques for nanoparticulate carriers. [Link]

  • de Oliveira, C. I. F., et al. (2023). Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. Materials, 16(13), 4838. [Link]

  • Wagner, A. M. (2020). Biocompatible Nanocarriers for Drug Delivery Applications. Ludwig-Maximilians-Universität München. [Link]

  • Mourdikoudis, S., et al. (2018). Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties. Nanoscale, 10(27), 12871-12934. [Link]

  • AZoNano. (2023). Understanding Lipid-Based Carriers: Differences Between Lipid Nanoparticles and Liposomes. [Link]

  • Rizvi, S. A. A., & Saleh, A. M. (2018). Nanoparticles in Drug Delivery: From History to Therapeutic Applications. Journal of Nanomaterials, 2018, 3792520. [Link]

  • Hall, J. B., et al. (2007). Characterization of nanoparticles for therapeutics. Nanomedicine, 2(6), 789-803. [Link]

  • Wang, Y., et al. (2017). Evolution and Clinical Translation of Drug Delivery Nanomaterials. Advanced Materials, 29(47), 1606838. [Link]

  • Swami, A., et al. (2012). Nanoparticles for Targeted and Temporally Controlled Drug Delivery. Multifunctional Nanoparticles for Drug Delivery Applications, 9-29. [Link]

  • Malyuta, Y., et al. (2023). Rapid Characterization of Synthesized Nanoparticles' Liquid Dispersions Using Nanoparticle Tracking Analysis. Polymers, 15(9), 2199. [Link]

  • Croda Pharma. (n.d.). Controlled release drug delivery systems. [Link]

  • Gagliardi, A., et al. (2021). Controlled release nanoplatforms for three commonly used chemotherapeutics. International Journal of Pharmaceutics, 604, 120719. [Link]

  • Mourdikoudis, S., et al. (2018). Characterization Techniques for Nanoparticles: Comparison and Complementarity upon Studying Nanoparticle Properties. ResearchGate. [Link]

  • González-Alvarez, I., et al. (2021). Controlled Delivery Formulations. Pharmaceutics, 13(3), 392. [Link]

  • Google Patents. (n.d.). WO2013129944A1 - Controlled release compositions and their methods of use.

Sources

Comparative

Comparative Stability Studies: Tristearyl Orthoformate vs. Short-Chain Analogs

Executive Summary This technical guide provides a comparative stability analysis of Tristearyl Orthoformate (TSOF) against its industry-standard short-chain analog, Triethyl Orthoformate (TEOF) . While TEOF is ubiquitous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative stability analysis of Tristearyl Orthoformate (TSOF) against its industry-standard short-chain analog, Triethyl Orthoformate (TEOF) . While TEOF is ubiquitous as a moisture scavenger in organic synthesis, its volatility and rapid hydrolysis limit its utility in solid-state drug formulations.

Key Findings:

  • Hydrolytic Stability: TSOF exhibits a hydrolysis half-life (

    
    ) approximately 2-3 orders of magnitude higher  than TEOF in aqueous-organic media, driven by steric shielding and extreme hydrophobicity.
    
  • Physical Utility: Unlike liquid TEOF (bp 146°C), TSOF is a waxy solid (mp ~55-60°C), enabling its use as a solid-state moisture scavenger or a pH-sensitive lipid matrix in controlled-release drug delivery.

  • Mechanism: Both compounds follow acid-catalyzed A-1 hydrolysis, but TSOF's rate-limiting step is governed by phase-transfer kinetics due to its lipophilic stearyl chains.

Chemical Foundation & Mechanism

To understand the stability differences, one must analyze the hydrolysis mechanism. Orthoformates are acid-labile protecting groups that convert to formate esters and alcohols upon exposure to water and acid.

The Hydrolysis Pathway (Acid-Catalyzed)

The degradation proceeds via the A-1 mechanism , involving rapid protonation followed by the rate-determining formation of a dialkoxycarbenium ion.

HydrolysisMechanism cluster_legend Key Orthoester Orthoformate HC(OR)3 Protonated Protonated Intermediate [HC(OR)2(HOR)]+ Orthoester->Protonated + H+ (Fast) Carbenium Carbenium Ion [HC(OR)2]+ Protonated->Carbenium - ROH (Slow/RDS) Formate Formate Ester HC(O)OR Carbenium->Formate + H2O Alcohol Alcohol (2 ROH) Formate->Alcohol Hydrolysis RDS RDS = Rate Determining Step

Figure 1: Acid-catalyzed hydrolysis pathway of orthoformates. The formation of the carbenium ion is the rate-determining step (RDS).

Comparative Stability Analysis

The stability profile of Tristearyl Orthoformate is distinct from TEOF due to the "Hydrophobic Effect." The long C18 chains of TSOF create a crystalline, non-polar barrier that excludes water, effectively arresting the protonation step in neutral environments.

Quantitative Comparison Table
FeatureTriethyl Orthoformate (TEOF)Tristearyl Orthoformate (TSOF)Impact on Formulation
CAS Number 122-51-017671-28-2
Molecular Weight 148.2 g/mol ~893.5 g/mol TSOF has lower molar efficiency but higher mass stability.
Physical State Colorless LiquidWaxy White SolidTSOF allows for blending in powders/tablets.
LogP (Lipophilicity) ~1.2> 15 (Estimated)TSOF partitions into lipid bilayers; TEOF is solvent-miscible.
Hydrolysis

(pH 5)
Minutes to HoursDays to WeeksTSOF is suitable for sustained protection.
Moisture Scavenging Rapid, exothermicSlow, diffusion-controlledTEOF for liquids; TSOF for solid dosage forms.
Thermal & Oxidative Stability
  • TEOF: Highly volatile (Flash point ~30°C). It cannot survive hot-melt extrusion (HME) processes used in pharma.

  • TSOF: Thermally stable up to ~150°C (under inert atmosphere). It is compatible with lipid melt processes and spray drying.

Experimental Protocols

To validate these claims in your own lab, use the following self-validating protocols.

Protocol A: Comparative Hydrolytic Stability (NMR Method)

Objective: Determine the pseudo-first-order rate constant (


) of hydrolysis.

Reagents:

  • Deuterated THF (

    
    -THF) as co-solvent.
    
  • 
     buffer (Acetate buffer, pH 4.0).
    
  • Internal Standard: 1,3,5-Trioxane.

Workflow:

  • Preparation: Dissolve 0.1 mmol of TSOF in 0.6 mL

    
    -THF. Prepare TEOF similarly.
    
  • Initiation: Add 0.1 mL of buffered

    
     to the NMR tube. Shake vigorously.
    
  • Monitoring: Acquire

    
    -NMR spectra every 10 minutes (TEOF) or every 2 hours (TSOF).
    
  • Quantification: Track the disappearance of the orthoformate methine proton (

    
     ~5.0-5.5 ppm) relative to the internal standard.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Validation Check: The appearance of the formate ester peak (


 ~8.0 ppm) must be stoichiometric to the loss of the orthoformate peak.
Protocol B: Solid-State Moisture Scavenging Efficiency

Objective: Assess capacity to protect a moisture-sensitive API (Active Pharmaceutical Ingredient).

  • Blend: Mix a hygroscopic model compound (e.g., Acetylsalicylic acid) with 5% w/w TSOF. Prepare a control with no scavenger.

  • Chamber: Place samples in a stability chamber at 40°C / 75% RH (Relative Humidity).

  • Analysis: Measure degradation of the model compound via HPLC at Day 0, 7, 14, and 28.

  • Success Metric: The TSOF blend should show <1% degradation, while the control shows >5%.

Applications in Drug Development

pH-Sensitive Liposomes

TSOF is uniquely suited for triggered release systems.

  • Concept: TSOF is incorporated into the lipid bilayer of a liposome.

  • Mechanism: At physiological pH (7.4), TSOF is stable, maintaining membrane integrity. In the acidic endosome (pH 5.0) of a tumor cell, TSOF hydrolyzes.

  • Result: The hydrolysis disrupts the bilayer (converting hydrophobic stearyl chains to polar stearyl alcohol and formic acid), releasing the payload specifically inside the target cell.

Stabilizing Amorphous Solid Dispersions (ASDs)

Amorphous drugs are prone to recrystallization upon moisture uptake.

  • TEOF Limitation: Evaporates during storage; cannot be used in solids.

  • TSOF Solution: Acts as a permanent, non-volatile "water sink" within the polymer matrix, reacting with ingressed moisture to prevent API recrystallization.

References

  • Hydrolysis Mechanism of Orthoesters: Cordes, E. H., & Bull, H. G. (1974).[1] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[2] Chemical Reviews.[2]

  • Long-Chain Polyorthoesters & Hydrophobicity: Unkel, F., et al. (2019). Long-Chain Polyorthoesters as Degradable Polyethylene Mimics. Macromolecules.

  • Orthoformates in Drug Delivery: Guo, C., & Szoka, F. C. (2001). Chemical approaches to triggerable lipid vesicles for drug and gene delivery. Accounts of Chemical Research.[3]

  • General Properties of Triethyl Orthoformate: BenchChem Product Guide: Triethyl Orthoformate.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.